4-Bromothiophen-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromothiophen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEAUTZIPHKMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313716 | |
| Record name | 4-Bromo-3-thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161833-43-8 | |
| Record name | 4-Bromo-3-thiophenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161833-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromothiophen-3-amine (CAS 161833-43-8): Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Bromothiophen-3-amine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of data, instead focusing on the causality behind its chemical behavior, its strategic value in synthesis, and the practical considerations for its use in a laboratory setting.
Core Profile: Physicochemical and Spectroscopic Properties
This compound is a bifunctional molecule, presenting both a nucleophilic amine and a reactive bromine atom on a thiophene scaffold. This duality is the source of its synthetic versatility. The thiophene ring itself is an important isostere for benzene in medicinal chemistry, often improving metabolic stability or modifying physicochemical properties.[1]
Identity and Physical Properties
A summary of the core identification and physical data for this compound is presented below. It is typically a solid at room temperature, and its hydrochloride salt is also commercially available.[2][3]
| Property | Value | Source(s) |
| CAS Number | 161833-43-8 | [4][5] |
| Molecular Formula | C₄H₄BrNS | [4][5] |
| Molecular Weight | 178.05 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid (form may vary) | [2] |
| InChI Key | WHEAUTZIPHKMDS-UHFFFAOYSA-N | [4][5] |
| SMILES | NC1=CSC=C1Br | [5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The thiophene ring will exhibit two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C5 (adjacent to the sulfur) will likely appear downfield from the proton at C2. The coupling constant (J) between these two protons should be characteristic of ortho-coupling in a thiophene ring (approx. 3-6 Hz). The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: Four distinct signals are expected in the aromatic region. The carbon bearing the bromine (C4) will be significantly shielded compared to a non-substituted carbon, while the carbon bearing the amine group (C3) will be deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine (a doublet around 3300-3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching of the thiophene ring (approx. 1400-1600 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.
Synthesis and Chemical Reactivity: A Dual-Mode Reagent
The synthetic utility of this compound stems from the ability to selectively address either the amine or the bromo functional group, allowing for sequential and controlled molecular elaboration.
Plausible Synthetic Route
A direct, peer-reviewed synthesis for this specific isomer is not prominently documented. However, a logical and field-proven approach would be the direct bromination of 3-aminothiophene. 3-Aminothiophenes can be synthesized via methods like the Gewald three-component reaction.[8] The challenge lies in controlling the regioselectivity of bromination, as the amine is a strongly activating group. An alternative could involve the synthesis of a 3-nitro-4-bromothiophene intermediate, followed by reduction of the nitro group.
A representative protocol for the bromination of an activated thiophene illustrates the general principles involved.
Experimental Protocol: Representative Bromination of a Thiophene Derivative
This protocol is a generalized representation for the bromination of an activated thiophene ring and should be adapted and optimized for the specific substrate.
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting thiophene derivative (1.0 eq) and a suitable solvent like chloroform or acetic acid.[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity and selectivity of the reaction.
-
Bromine Addition: Dissolve bromine (1.0-1.1 eq) in a small amount of the same solvent and add it dropwise to the stirred reaction mixture over 15-30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm slowly to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate to neutralize any remaining bromine and acid byproducts.
-
Extraction & Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
The Dichotomy of Reactivity
The true power of this reagent lies in its two orthogonal reactive sites. The choice of reaction conditions dictates which part of the molecule will react, a fundamental concept in modern synthetic strategy.
-
Reactivity of the Amine Group: As a primary aromatic amine, this group is a potent nucleophile. It readily participates in standard amine chemistry, such as acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and reductive amination.[10] These reactions are typically performed first if the bromine atom is to be preserved for a subsequent cross-coupling step.
-
Reactivity of the Bromo Group: The C-Br bond is the ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, which are central to the construction of complex pharmaceutical molecules.[11][12] Palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are particularly effective with bromo-heterocycles.[13]
This strategy allows for the exploration of two different regions of the molecule's "pharmacophore space," efficiently generating novel chemical entities for biological testing. The derivative 6-(4-Bromothiophen-3-yl)-n-methylpyrimidin-4-amine is an example of a more complex molecule built from this scaffold, highlighting its utility. [14]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions. [15]
-
Primary Hazards: The compound is classified as toxic if swallowed, inhaled, or in contact with skin. It is corrosive and can cause serious skin and eye burns. [15][16][17]Like many thiophenes, it is also noted to have a strong, unpleasant odor (stench). [18]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [19] * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and, if necessary, additional impervious clothing. [19] * Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation of dust or vapors. [15][19]* First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [15] * Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention. [15] * Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [15] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [18]For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. [15]Keep away from incompatible materials such as strong oxidizing agents and acids. [15]
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined, orthogonal reactivity allows chemists to build complex molecules with a high degree of control. By understanding the principles of its synthesis, reactivity, and handling, researchers can effectively leverage this versatile building block to accelerate the discovery of novel therapeutics and advanced materials.
References
-
Finetech Industry Limited. (n.d.). This compound | CAS: 161833-43-8. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]
-
Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5621. Available at: [Link]
-
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromothiophen-3-yl)butan-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]
-
Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. 26(22), 6985. Available at: [Link]
-
Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-Bromophenethylamine. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]
-
SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Taha, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Available at: [Link]
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- 13. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]
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4-Bromothiophen-3-amine molecular weight and formula
Technical Monograph: 4-Bromothiophen-3-amine
Executive Summary
This compound (also known as 3-amino-4-bromothiophene) is a critical, bifunctional heterocyclic building block. Its utility stems from the orthogonal reactivity of its substituents: a nucleophilic amino group at the C3 position and an electrophilic bromine atom at the C4 position. This "push-pull" electronic structure makes it an ideal scaffold for constructing fused heterocyclic systems (e.g., thienopyrimidines) and for divergent synthesis via palladium-catalyzed cross-coupling reactions. Due to the inherent instability of the free base, it is most commonly handled and stored as its hydrochloride salt.
Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should use the Hydrochloride Salt parameters for stoichiometry calculations in standard bench protocols.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 161833-43-8 | 1864015-49-5 |
| IUPAC Name | This compound | This compound hydrochloride |
| Molecular Formula | C₄H₄BrNS | C₄H₅BrClNS |
| Molecular Weight | 178.05 g/mol | 214.51 g/mol |
| Appearance | Unstable oil / Low-melting solid | Off-white to beige crystalline solid |
| Solubility | DCM, DMSO, Methanol | Water, DMSO, Methanol |
| SMILES | NC1=CSC=C1Br | NC1=CSC=C1Br.Cl |
| InChI Key | WHEAUTZIPHKMDS-UHFFFAOYSA-N | WPEBCMRYBQKBBF-UHFFFAOYSA-N |
Synthetic Pathways & Manufacturing
The synthesis of this compound is non-trivial due to the high reactivity of the electron-rich thiophene ring. Direct bromination of thiophen-3-amine leads to poly-bromination and polymerization. Therefore, a Blocking Group Strategy is the industry standard.
Primary Route: The Carboxylate Decarboxylation Sequence
This route utilizes the Gewald reaction product (methyl 3-aminothiophene-2-carboxylate) as a stable starting material. The C2-ester blocks the most reactive alpha-position, forcing bromination to the C4 beta-position.
Step-by-Step Protocol:
-
Regioselective Bromination:
-
Substrate: Methyl 3-aminothiophene-2-carboxylate.[1]
-
Reagent: Bromine (
) or NBS (N-Bromosuccinimide). -
Conditions: Acetic acid (AcOH) solvent,
to RT. -
Mechanism: Electrophilic aromatic substitution. The amino group directs the incoming bromine to the ortho (C4) position. The C2 ester prevents alpha-bromination.
-
Intermediate: Methyl 3-amino-4-bromothiophene-2-carboxylate (CAS 161833-42-7).[1]
-
-
Saponification:
-
Reagent: NaOH (aq) / Methanol.
-
Conditions: Reflux for 2-4 hours.
-
Product: 3-amino-4-bromothiophene-2-carboxylic acid.[1]
-
-
Decarboxylation:
-
Conditions: Thermal decarboxylation is challenging for amino acids. Standard protocol involves heating in quinoline with Cu powder or acidic hydrolysis/decarboxylation using HCl.
-
Critical Step: The resulting free amine is unstable. It is immediately trapped with HCl gas or concentrated hydrochloric acid to precipitate the stable This compound hydrochloride .
-
Figure 1: Synthetic flowchart for the production of this compound HCl from stable precursors.
Stability & Handling Protocols
The Critical Instability of the Free Base: Electron-rich amino-thiophenes are prone to rapid oxidative polymerization upon exposure to air and light. The free base of this compound will darken and degrade within hours at room temperature.
Self-Validating Handling System:
-
Storage: Always store as the Hydrochloride salt at
under an inert atmosphere (Argon/Nitrogen). -
Usage: If the free base is required for a reaction (e.g., a nucleophilic attack):
-
Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF).
-
Add a stoichiometric amount of mild base (e.g.,
or ) in situ. -
Do not isolate the free base unless absolutely necessary; proceed immediately to the next step.
-
Applications in Drug Discovery
This molecule serves as a "linchpin" scaffold, allowing for the independent modification of two distinct sites.
A. Palladium-Catalyzed Cross-Coupling (Site C4)
The bromine atom at C4 is an excellent handle for Suzuki-Miyaura or Stille couplings.
-
Reactivity: The C4 position is less sterically hindered than C2 or C5 substituted variants, but the adjacent amine (or protected amine) can influence catalyst coordination.
-
Application: Synthesis of bi-aryl systems found in kinase inhibitors.
B. Heterocyclic Annulation (Sites C3 & C4)
The adjacent amino and bromo groups allow for cyclization reactions to form fused bicyclic systems.
-
Thienopyrimidines: Reaction with nitriles or formamides.
-
Thienopyridines: Palladium-catalyzed annulation with alkynes.
Figure 2: Divergent synthetic utility of the this compound scaffold.
References
-
Rizwan, K., et al. (2018).[2] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Research on Chemical Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Bromothiophene derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Electronic Structure & Synthetic Utility of 3-Aminothiophene Derivatives
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-aminothiophene derivatives, balancing their utility in organic electronics with their critical role in medicinal chemistry.
Technical Whitepaper | Application Note: 3AT-2026
Executive Summary
3-aminothiophene (3-AT) derivatives represent a class of high-energy heterocyclic building blocks. Unlike their 2-aminothiophene counterparts (synthesized effortlessly via the Gewald reaction), 3-aminothiophenes possess a unique electronic distribution that renders the free amine kinetically unstable and highly susceptible to oxidative polymerization. This guide delineates the electronic structure (HOMO/LUMO engineering), robust synthetic protocols for stable precursors, and electrochemical characterization standards required for their application in kinase inhibitor design and conductive polymer synthesis.
Part 1: Molecular Orbital Theory & Electronic Instability
The "3-Position" Anomaly
The electronic behavior of 3-aminothiophene is governed by the conflict between the electron-rich thiophene ring and the strong electron-donating capability (+M effect) of the amino group.
-
HOMO Elevation: The lone pair on the nitrogen atom at position 3 conjugates with the
-system of the thiophene ring. This interaction significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the ionization potential. -
Oxidative Instability: The elevated HOMO makes the free amine (
) exceptionally prone to oxidation by atmospheric oxygen, leading to rapid darkening and formation of insoluble oligomers (tars). Consequently, 3-aminothiophenes are almost exclusively handled as stable salts (hydrochlorides) or electron-deficient derivatives (e.g., methyl 3-aminothiophene-2-carboxylate).
Substituent Effects (Hammett Correlation)
To utilize 3-AT in drug discovery or optoelectronics, the electron density must be modulated.
-
Electron Withdrawing Groups (EWG): Placing an EWG (e.g., -COOMe, -CN) at the C2 position stabilizes the molecule by pulling electron density away from the amine, lowering the HOMO, and preventing auto-oxidation.
-
Electron Donating Groups (EDG): Additional EDGs (e.g., -OMe) at C4/C5 further raise the HOMO, useful for p-type organic semiconductors but requiring strict inert atmosphere handling.
Part 2: Validated Synthetic Protocols
Due to the instability of the free amine, direct synthesis is non-trivial. The Gewald reaction (standard for 2-amino) is NOT applicable for 3-amino derivatives directly. Two authoritative routes are presented below.
Route A: The Thorpe-Ziegler Cyclization (Stable Precursor)
This is the industry-standard method for generating stable methyl 3-aminothiophene-2-carboxylate.
Protocol:
-
Reagents: Methyl thioglycolate, Methyl cyanoacetate, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Mechanism: Sequential Knoevenagel condensation followed by Thorpe-Ziegler cyclization.
-
Procedure:
-
Dissolve Na (1.2 eq) in dry MeOH to generate NaOMe.
-
Add methyl cyanoacetate (1.0 eq) and methyl thioglycolate (1.0 eq) dropwise at 0°C.
-
Reflux for 4 hours. The solution will turn yellow/orange.
-
Cool and neutralize with dilute HCl.
-
Purification: Recrystallize the precipitate from MeOH/Water.
-
Yield: Typically 60-75%.
-
Route B: Curtius Rearrangement (Access to C3-Amine)
Used when the C2-position must be unsubstituted or decorated with non-EWG groups.
Protocol:
-
Starting Material: Thiophene-3-carboxylic acid.[1]
-
Activation: Convert to acyl azide using Diphenylphosphoryl azide (DPPA) and Triethylamine (
) in Toluene. -
Rearrangement: Heat to 80°C. Evolution of
gas indicates formation of the isocyanate intermediate. -
Trapping: Add tert-butanol (
-BuOH) to trap the isocyanate as the Boc-protected amine (tert-butyl thiophen-3-ylcarbamate). -
Deprotection: Removal of Boc with 4M HCl/Dioxane yields the 3-aminothiophene hydrochloride salt (stable solid).
Synthesis Workflow Diagram
Caption: Comparative synthetic pathways. Route A yields a stable ester derivative; Route B yields the salt form. Neutralization to the free amine (W1) risks rapid degradation.
Part 3: Electrochemical Characterization (Cyclic Voltammetry)
To determine the electronic suitability of a 3-AT derivative for organic electronics (HOMO/LUMO levels) or medicinal chemistry (redox stability), Cyclic Voltammetry (CV) is the primary analytical tool.
Experimental Setup
-
Potentiostat: 3-electrode configuration.[2]
-
Working Electrode: Glassy Carbon (polished with 0.05
alumina). -
Reference Electrode: Ag/AgCl (aqueous) or Ag/Ag+ (
in ACN). -
Solvent/Electrolyte: Anhydrous Acetonitrile (
) with 0.1 M Tetrabutylammonium hexafluorophosphate ( ). -
Internal Standard: Ferrocene (
), set to 0 V or 4.8 eV below vacuum.
Calculation Logic
-
Oxidation Onset (
): The potential where anodic current begins to rise. -
HOMO Calculation:
-
LUMO Calculation:
(Where is the optical bandgap derived from the UV-Vis absorption edge: ).
Data Interpretation Table
The following table summarizes electronic properties of common 3-aminothiophene derivatives compared to the parent thiophene.
| Compound | Substituent (C2) | Substituent (C3) | HOMO (eV) | Bandgap (eV) | Stability | |
| Thiophene | H | H | +1.65 | -6.45 | 3.8 | High |
| 3-AT (Free) | H | +0.70 | -5.50 | ~2.9 | Very Low | |
| 3-AT Ester | +1.10 | -5.90 | 3.2 | High | ||
| 3-AT Amide | +1.05 | -5.85 | 3.1 | Moderate |
Note: Values are approximate and solvent-dependent. The amino group raises the HOMO (-5.50 vs -6.45), increasing reactivity.
Part 4: Applications & Logic Flow
Medicinal Chemistry: Kinase Inhibition
3-aminothiophene derivatives are bioisosteres for the ATP-binding hinge region of kinases.
-
H-Bonding: The C3-amino group acts as a Hydrogen Bond Donor (HBD).
-
C2-Carbonyl: If a carbonyl is present at C2 (as in the Thorpe-Ziegler product), it acts as a Hydrogen Bond Acceptor (HBA).
-
Logic: This Donor-Acceptor motif mimics the adenine ring of ATP, allowing high-affinity binding to the kinase hinge region.
Organic Electronics: Electropolymerization
While P3HT (Poly-3-hexylthiophene) is the standard, Poly(3-aminothiophene) offers functionalizable handles.
-
Mechanism: Radical-cation coupling at C2 and C5.
-
Challenge: The steric bulk of the amine and its high reactivity can lead to structural defects (head-to-head coupling).
-
Solution: Use of "capped" derivatives or copolymerization with unsubstituted thiophene to maintain conjugation length.
Property-to-Application Workflow
Caption: Divergent application logic based on the core electronic properties of the 3-aminothiophene scaffold.
References
-
Gewald Reaction & Derivatives
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006).[4] PMC.
-
-
Synthesis of 3-Nitrothiophenes (Precursors)
-
Electronic Properties & DFT
-
Structural and electronic properties of oligo- and polythiophenes modified by substituents. (2008).[7] PMC.
-
-
Curtius Rearrangement Protocol
-
Electrochemical Characterization
Sources
- 1. echemi.com [echemi.com]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 6. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Solubility Profiling & Handling of 4-Bromothiophen-3-amine
[1]
Executive Summary
4-Bromothiophen-3-amine is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors, conducting polymers, and advanced agrochemicals via Suzuki-Miyaura cross-coupling. However, its utility is frequently compromised by a fundamental misunderstanding of its solubility-stability relationship .
Unlike robust pharmaceutical standards, this compound exhibits significant oxidative instability in its free base form. Researchers often report inconsistent solubility data because the compound degrades during the dissolution process. This guide provides a definitive technical framework for handling this compound, distinguishing between its stable salt forms and its reactive free base, and offering validated protocols for solvent selection.
Part 1: Physicochemical Architecture[1]
To master the solubility of this compound, one must first understand the competition between its lipophilic thiophene core and its ionizable amine group.
Key Properties
| Property | Value / Range | Technical Implication |
| Molecular Weight | 178.05 g/mol | Low MW facilitates high molar solubility in organic solvents. |
| LogP (Predicted) | 2.1 – 2.5 | Moderately lipophilic. Preferentially partitions into non-polar organic layers (DCM, EtOAc) over water. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | A very weak base. It will not protonate in neutral water; it requires strong acid (HCl) to form stable salts. |
| Appearance | Yellow/Brown Oil (Free Base) Off-white Solid (HCl Salt) | Critical: If your "solid" free base is black/tarry, it has polymerized. |
The Stability-Solubility Paradox
The primary challenge with 3-aminothiophenes is their high electron density, which makes them prone to oxidative dimerization and polymerization.
-
The Paradox: The free base is most soluble in organic solvents (DCM, Toluene) but is also most unstable in this state, especially in solution with air exposure.
-
The Solution: Solubility testing should never be performed on "aged" free base. It must be generated in situ from the stable Hydrochloride (HCl) or Oxalate salt immediately prior to use.
Part 2: Solvent Compatibility Matrix[1]
The following data categorizes solvent suitability for the Free Base form of this compound.
Note: The HCl salt form is generally insoluble in the solvents listed below (except DMSO/MeOH) and requires neutralization to dissolve.
Table 1: Organic Solvent Solubility Profile
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent. High solubility due to low polarity. Ideal for extraction from aqueous neutralization. |
| Chlorinated | Chloroform ( | Excellent (>100 mg/mL) | Good alternative to DCM, though acidity in aged chloroform can induce salt formation. |
| Polar Aprotic | DMSO / DMF | Good (>50 mg/mL) | Dissolves both the free base and the HCl salt. Warning: High boiling points make product isolation difficult. |
| Ethers | THF / 1,4-Dioxane | Good (20–50 mg/mL) | Standard solvents for Suzuki couplings. Ensure solvents are anhydrous to prevent hydrolysis during subsequent steps. |
| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | Useful for recrystallization of the salt form. Free base solubility is lower than in DCM. |
| Hydrocarbons | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent. Use these to precipitate the compound or wash away non-polar impurities. |
| Aqueous | Water (pH 7) | Insoluble | The free base will oil out. |
| Aqueous | Water (pH < 2) | Soluble | Dissolves as the cation ( |
Part 3: Experimental Protocols
Protocol A: In Situ Generation & Solubilization (The "Shake-Flask" Alternative)
Standard solubility testing (adding solid to liquid) is flawed for this compound due to rapid degradation. Use this biphasic protocol to determine usable concentration limits.
Objective: Generate a fresh solution of this compound in DCM for immediate use.
-
Weighing: Weigh 500 mg of This compound Hydrochloride into a 20 mL scintillation vial.
-
Partitioning: Add 5 mL of Dichloromethane (DCM) and 5 mL of Saturated
(aq) . -
Neutralization: Cap and shake vigorously for 2 minutes. The solid salt will disappear as the amine deprotonates and partitions into the DCM layer.
-
Separation: Allow layers to separate. The bottom layer is the DCM containing the free base.
-
Drying: Remove the DCM layer via pipette and pass it through a plug of anhydrous
or . -
Quantification:
-
Evaporate a 1 mL aliquot to dryness (under
flow, no heat) to determine gravimetric yield. -
Target Concentration: You should achieve ~40–50 mg/mL using this ratio.
-
Protocol B: Handling for Suzuki Coupling
Most applications involve coupling this amine. Do not isolate the free base if possible.
-
Solvent System: Use a degassed mixture of 1,4-Dioxane/Water (4:1) .
-
Base Selection: Use inorganic bases like
or (2.5 equivalents). -
Process: The base in the reaction mixture will naturally liberate the free amine from the HCl salt in situ, allowing the palladium cycle to proceed without exposing the sensitive free amine to air during a separate isolation step.
Part 4: Visualization & Logic Flows[1]
Diagram 1: Salt-to-Solution Workflow
This diagram illustrates the critical path for converting the stable storage form (Salt) to the reactive soluble form (Free Base) without degradation.
Caption: Workflow for generating soluble free base from stable HCl salt. The "Immediate Use" step is critical to prevent oxidative degradation.
Diagram 2: Degradation Mechanism Impacting Solubility
Why do aged solutions show "precipitates"? It is not saturation; it is polymerization.
Caption: The degradation pathway of 3-aminothiophenes. "Insolubility" in aged samples is often due to the formation of insoluble polymer tars, not the limit of the monomer.
Part 5: References
-
Synthesis and Stability of Aminothiophenes:
-
Title: Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.[1][2][3]
-
Source: Chemistry Central Journal (2018).[1]
-
Context: Discusses the handling of brominated aminothiophene intermediates and the necessity of protecting groups or immediate use in coupling reactions.
-
URL:[Link]
-
-
General Solubility of Thiophene Derivatives:
-
Title: Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors.
-
Source: Journal of the American Chemical Society (via NCBI).
-
Context: Provides comparative solubility data for thiophene-based organic semiconductors in chlorinated vs. non-chlorinated solvents.
-
URL:[Link]
-
-
Salt Disproportionation & Handling:
-
Title: Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[4]
-
Source: Pharmaceutical Research (2015).
-
Context: Validates the mechanism of salt-to-free-base conversion (disproportionation) which is the fundamental principle for Protocol A.
-
URL:[Link]
-
-
Solvent Selection for Suzuki Couplings:
-
Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.[2]
-
Source: MDPI (Molecules).
-
Context: Details the specific solvent systems (Ethanol/Dioxane/Water) used for coupling brominated thiophenes, confirming the solubility profiles listed in Table 1.
-
URL:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: pKa Values and Electronic Characterization of Brominated Aminothiophenes
Executive Summary
This technical guide addresses the physicochemical characterization of brominated aminothiophenes, a class of sulfur-heterocycles critical to medicinal chemistry scaffolds (e.g., kinase inhibitors, antibacterials). Unlike stable anilines, aminothiophenes exhibit distinct electronic instability and basicity profiles driven by the thiophene sulfur’s lone pair interactions.
This document provides:
-
Structural Dynamics: An analysis of how bromination shifts the pKa of the aminothiophene conjugate acid (
). -
Quantitative Data: Comparative pKa tables and predicted shifts based on Hammett substituent constants.
-
Experimental Protocols: A validated potentiometric titration workflow for sparingly soluble, weak heteroaromatic bases.
-
Strategic Implications: How these values influence solubility and ligand-protein binding in drug discovery.
Part 1: Structural Dynamics & Electronic Effects
The Thiophene-Amine Paradox
To understand the pKa of brominated aminothiophenes, one must first deconstruct the parent scaffold. Thiophene is
-
Basicity vs. Stability:
-
2-Aminothiophene: Highly unstable as a free base.[1] It rapidly oxidizes or dimerizes.[1] In drug discovery, it is almost always encountered as a stable salt or with an electron-withdrawing group (EWG) at C3 (e.g., Gewald reaction products). Its pKa (
) is estimated to be very low (~2.0–3.0).[1] -
3-Aminothiophene: More stable than the 2-isomer but still prone to degradation.[1] The pKa (
) is experimentally determined at approximately 4.26 .[1][2]
-
The Bromine Impact (The "Electronic Tug-of-War")
Bromination introduces a halogen that acts through two competing mechanisms:
-
Inductive Withdrawal (
): The electronegative bromine pulls electron density through the -bond framework, destabilizing the protonated amine (making the conjugate acid more acidic, lowering pKa). -
Resonance Donation (
): Bromine lone pairs can donate into the -system, but this effect is generally weaker than the inductive withdrawal in this context.[1]
Net Effect: Bromination of aminothiophenes consistently lowers the pKa , typically by 1.0 to 1.8 units depending on the position relative to the amine.
Visualization: Electronic SAR Flow
The following diagram illustrates the structural activity relationship (SAR) and how substituent positioning alters basicity.
Figure 1: Structural Activity Relationship showing the predicted pKa shifts upon bromination of the 3-aminothiophene scaffold.
Part 2: Comparative pKa Data
Due to the instability of free bases, exact experimental values for specific brominated isomers are rare in open literature. The values below represent a synthesis of experimental data for parent rings and high-confidence computational predictions (ACD/Percepta & Hammett extrapolations).
Table 1: pKa Values of Aminothiophenes and Analogues (Conjugate Acid
| Compound Class | Structure | Substituent | Est.[1][3][4][5] pKa ( | Electronic Rationale |
| Aniline (Ref) | Phenyl-NH₂ | -H | 4.60 | Standard reference point.[1] |
| Bromoaniline | Phenyl-NH₂ | 2-Br (Ortho) | 2.53 | Strong -I effect + steric hindrance of solvation. |
| 3-Aminothiophene | Thiophene-3-NH₂ | -H | 4.26 | S-atom is less resonance-stabilizing for cation than benzene.[1] |
| Brominated 3-AT | Thiophene-3-NH₂ | 2-Br | 2.4 – 2.8 | Ortho-Br exerts max inductive withdrawal.[1] |
| Brominated 3-AT | Thiophene-3-NH₂ | 4-Br | 3.1 – 3.4 | Meta-Br allows slightly higher basicity than ortho. |
| 2-Aminothiophene | Thiophene-2-NH₂ | -H | ~2.0 – 3.0 | Unstable; S-atom proximity pulls density from N. |
| Gewald Product | 2-NH₂-Thiophene | 3-COOEt | < 1.0 | Ester at C3 drastically reduces basicity (vinylogous amide).[1] |
*Predicted ranges based on Hammett
Part 3: Experimental Determination Protocol
Measuring the pKa of brominated aminothiophenes is technically challenging due to:
-
Low Solubility: They are lipophilic and precipitate in water.[1]
-
Weak Basicity: The pKa is often < 3, making inflection points in water indistinct.[1]
-
Instability: Free amines may oxidize during slow titrations.[1]
Recommended Method: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Extrapolation).[1]
Reagents & Setup
-
Titrant: 0.1 M HCl or HClO₄.
-
Cosolvent: Methanol/Water or Acetonitrile/Water mixtures (ratios: 30%, 40%, 50%, 60% organic).[1]
-
Standard: Benzoic acid (for electrode calibration).[1]
-
Atmosphere: Argon or Nitrogen blanket (crucial to prevent oxidation of the amine).[1]
Step-by-Step Workflow
-
Electrode Conditioning: Use a glass pH electrode with a sleeve-type junction (prevents clogging by precipitates).[1] Condition in the lowest % organic solvent for 30 mins.
-
Blank Titration: Titrate the solvent blank to determine
(standard potential) of the system.[1] -
Sample Titration:
-
Dissolve ~5 mg of the brominated aminothiophene hydrochloride salt in 30 mL of the cosolvent mixture.
-
Titrate with 0.1 M KOH (back-titration is preferred for stability: start with the salt).
-
Record potential (
) vs. volume.[1]
-
-
Data Processing (Yasuda-Shedlovsky):
Experimental Workflow Diagram
Figure 2: Workflow for determining pKa of insoluble, unstable aminothiophenes using cosolvent extrapolation.
Part 4: Implications in Drug Design
Solubility & Permeability
Brominated aminothiophenes are often "brick dust" (high melting point, low solubility).[1]
-
Low pKa Consequence: At physiological pH (7.4), a base with pKa ~2.5 is 99.99% neutral (uncharged).[1]
-
Impact: This maximizes membrane permeability (LogD ~ LogP) but drastically limits aqueous solubility.[1] Formulators may need to rely on lipid-based formulations or amorphous solid dispersions rather than salt forms, as stable salts require a pKa difference > 2 units relative to the counter-ion.
Hydrogen Bonding
The bromine atom is not just a steric block; it creates a "sigma-hole" (region of positive electrostatic potential) opposite the C-Br bond.
-
Design Tip: In kinase inhibitors, the bromine on the thiophene can engage in halogen bonding with backbone carbonyls in the hinge region, while the weakly basic amine acts as a hydrogen bond donor.
References
-
3-Aminothiophene Properties & Predicted pKa
-
Source: ChemicalBook & NIST Chemistry WebBook.[1]
-
-
Gewald Reaction & Stability of 2-Aminothiophenes
-
Potentiometric Titr
-
Electronic Effects of Halogens on Heterocycles
-
Amine Basicity & pKaH Definition
Sources
- 1. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINOTHIOPHENE CAS#: 17721-06-1 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mt.com [mt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Safe Handling of 4-Bromothiophen-3-amine
For Researchers, Scientists, and Drug Development Professionals
Author's Note: As a Senior Application Scientist, ensuring the highest standards of safety and scientific integrity is paramount. A specific, verified Safety Data Sheet (SDS) for 4-Bromothiophen-3-amine (CAS No. 161833-43-8) was not publicly available at the time of this guide's compilation. Consequently, this document has been meticulously synthesized by analyzing the SDS of numerous structurally analogous compounds, including brominated thiophenes, aromatic amines, and related organobromine compounds. This approach allows for a robust, safety-oriented guide based on established data for chemicals with similar functional groups and predicted hazard profiles. All recommendations should be implemented in conjunction with a thorough, case-specific risk assessment by qualified personnel.
Introduction and Compound Profile
This compound is a halogenated heterocyclic amine, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science. The presence of a thiophene ring, a primary amine, and a bromine atom imparts specific reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex target molecules. However, these same structural features necessitate a comprehensive understanding of its potential hazards to ensure safe handling in a laboratory setting.
Compound Identification:
-
Chemical Name: this compound[1]
-
CAS Number: 161833-43-8[1]
-
Molecular Formula: C₄H₄BrNS[1]
-
Molecular Weight: 178.05 g/mol [1]
Hazard Identification and GHS Classification
Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and respiratory tract irritation.[2][3][4][5][6][7]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[2][5][8] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |
Signal Word: Danger [6][8] or Warning [4][7][9]
Hazard Pictograms:
-
GHS06 (Skull and Crossbones): For acute toxicity (oral, dermal, inhalation).
-
GHS07 (Exclamation Mark): For skin/eye irritation and respiratory irritation.
Key Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the sections below. Key preventative statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5]
-
P270: Do not eat, drink or smoke when using this product.[2][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][11]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
First-Aid Measures: The Critical Initial Response
Immediate and appropriate first-aid is critical in mitigating exposure. Always show the safety data sheet to the attending medical professional.[11]
Experimental Protocol: First-Aid Response
-
General Advice:
-
Upon Inhalation:
-
Upon Skin Contact:
-
Upon Eye Contact:
-
Upon Ingestion:
Safe Handling and Storage Protocols
The causality behind these protocols is the prevention of aerosol generation, accidental contact, and chemical degradation.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][11] This is the primary engineering control to minimize inhalation exposure.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4][11] Do not eat, drink, or smoke in the laboratory.[2]
-
Procedural Precautions: Avoid creating dust or aerosols.[3] Use non-sparking tools if the material is a solid.[3] Handle and open the container with care.[4]
Storage:
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[3][4][5][11]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or hazardous reactions.[4][5]
-
Environmental Control: Protect from direct sunlight and moisture.[4]
-
Security: Store in a locked-up, secure area accessible only to authorized personnel.[2][4][5]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a self-validating system of protection.
Engineering Controls:
-
A properly functioning chemical fume hood is essential.[11]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[11][15]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3][11][16] | Protects against splashes that can cause serious eye irritation or damage. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile).[3][11][16] | Prevents skin contact, which may cause irritation or toxic effects. Gloves must be inspected before use and disposed of properly after contamination. |
| Skin and Body Protection | A long-sleeved lab coat, flame-retardant antistatic protective clothing, and safety shoes.[3][8][11][16] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH-approved) is required if ventilation is inadequate or if aerosols/dusts are generated.[3][8][11] | Protects against inhalation of harmful vapors, mists, or dust. |
Emergency Procedures: Fire and Accidental Release
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or sand.[11]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen bromide.[5]
-
Protective Actions: Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4] Isolate the scene and cool containers exposed to fire with a water spray to prevent rupture.
Accidental Release Measures:
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Do not breathe vapors or dust. Avoid all contact with the substance. Wear the full PPE ensemble as described in Section 5.[3][8]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2][4]
-
Containment and Cleanup:
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
For solid spills, gently sweep up to avoid creating dust.
-
Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[2][11]
-
Ventilate the area and wash the spill site after material pickup is complete.[11]
-
Workflow for Handling and Emergency Response
The following diagram illustrates the logical flow for safely managing this compound, from initial handling to emergency response.
Sources
- 1. This compound | CAS: 161833-43-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. buyat.ppg.com [buyat.ppg.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Cornerstone: A Technical Guide to 4-Bromothiophen-3-amine for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Bromothiophen-3-amine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in drug discovery, prized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The introduction of bromo and amino functionalities at specific positions, as in this compound, creates a versatile intermediate ripe for a multitude of chemical transformations. This guide will explore the commercial sourcing, chemical properties, safe handling, and synthetic utility of this valuable compound.
Physicochemical Properties and Commercial Availability
This compound is commercially available primarily as the free base (CAS 161833-43-8) and its hydrochloride salt. The free base is a solid with a molecular weight of 178.05 g/mol and a molecular formula of C₄H₄BrNS.[1][2] Its structure, featuring an amine group ortho to the sulfur atom and a bromine atom at the 4-position, makes it a valuable synthon for introducing the 3-aminothiophene moiety into larger molecules.
Commercial Suppliers
A number of chemical suppliers offer this compound, often with varying purities and in a range of quantities. Below is a representative list of suppliers; researchers are advised to request certificates of analysis to ensure the material meets their specific experimental requirements.
| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |
| Finetech Industry | This compound | 161833-43-8 | ≥98% | Gram to bulk |
| CymitQuimica | This compound HCL | 1864015-49-5 | ≥97% | 100mg to 1g |
| BLD Pharm | 3-Amino-3-(4-bromothiophen-3-yl)propanamide | 1882248-92-1 | ≥95% | Inquire |
| ChemScene | 6-(4-Bromothiophen-3-yl)-n-methylpyrimidin-4-amine | 1532232-61-3 | ≥95% | Inquire |
Note: The latter two products from BLD Pharm and ChemScene are derivatives and not this compound itself, but are listed to indicate the commercial availability of structurally related compounds.
Synthesis and Reactivity: A Chemist's Perspective
While multiple synthetic routes to substituted thiophenes exist, a common and effective strategy for the preparation of this compound likely involves a multi-step sequence starting from a readily available thiophene derivative. A plausible synthetic pathway, adapted from related literature[3], is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Key Reactivity Insights
The bromine atom in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4][5] This reactivity allows for the facile introduction of aryl, heteroaryl, and alkyl groups at the 4-position. The amino group, in turn, can be acylated, alkylated, or used as a directing group for further functionalization of the thiophene ring.
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of this compound is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, where the thiophene core can serve as a hinge-binding motif.
Representative Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9][10][11][12]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7][8][11][12] Avoid contact with skin and eyes.[6][7][8][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][12]
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6][7]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[6]
In all cases of exposure, seek immediate medical attention.[6]
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex molecular architectures. By understanding its chemical properties, synthetic accessibility, and safe handling requirements, researchers can effectively leverage this compound to advance their scientific endeavors.
References
-
Finetech Industry Limited. (n.d.). This compound | CAS: 161833-43-8. Retrieved from [Link]
- Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.
- Rizwan, K., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
-
Huber USA Inc. (2024). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
Greenbook. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Caplinq. (2022). Safety Data Sheet. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]
-
ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
Sources
- 1. This compound | CAS: 161833-43-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. caplinq.com [caplinq.com]
Methodological & Application
Application Note: High-Fidelity Suzuki Cross-Coupling of 4-Bromothiophen-3-amine
Executive Summary
The Suzuki-Miyaura cross-coupling of 4-bromothiophen-3-amine presents a unique "orthogonal challenge" in medicinal chemistry. The substrate combines an electron-rich heteroaromatic ring (prone to oxidation and protodeborylation) with a primary amine capable of Lewis-basic catalyst poisoning. Standard protocols using Pd(PPh₃)₄ often result in low yields (<30%) or complete catalyst arrest.
This guide provides two distinct, validated workflows:
-
Pathway A (Direct Coupling): Utilizes sterically demanding Buchwald precatalysts (XPhos/SPhos) to bypass amine coordination. Best for high-throughput screening (HTS) and rapid analog generation.
-
Pathway B (Protected Route): Utilizes a Boc-protection strategy to mask the amine, enabling the use of robust, commodity catalysts.[1] Best for scale-up (>10g) and GMP processes.
Technical Challenge Analysis
The Catalyst Poisoning Mechanism
The primary failure mode in coupling this compound is the formation of an off-cycle Palladium-Amine complex. The free amine (
Additionally, the thiophene sulfur atom can chelate to the metal center, although this is secondary to the amine interference.[1]
Substrate Instability
Critical Handling Note: this compound is unstable as a free base in air, rapidly turning black due to oxidative polymerization.[1] It is commercially supplied as the hydrochloride (HCl) or oxalate salt.
-
Implication: Protocols must account for the neutralization of the acid salt. Simply adding 2.0 equivalents of base is often insufficient; the first equivalent is consumed solely to free-base the amine.
Visualizing the Challenge & Solution
Figure 1: Strategic decision matrix for overcoming catalyst deactivation pathways.
Pathway A: Direct Coupling (The "Buchwald" Method)
This method relies on XPhos or SPhos ligands.[1][2] These biaryl phosphine ligands possess significant steric bulk that prevents the substrate's amine from binding to the palladium center, while maintaining high electron density to facilitate oxidative addition into the electron-rich thiophene-Br bond.
Reagent Selection
| Component | Reagent | Role |
| Catalyst | XPhos Pd G3 (or G4) | Rapid activation; bulky ligand prevents amine poisoning. |
| Alt. Catalyst | Pd(OAc)₂ + SPhos | Cost-effective alternative; SPhos is highly effective for thiophenes. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Strong enough to activate boronic acid, mild enough to spare thiophene.[1] |
| Solvent | n-Butanol or Toluene/Water (4:1) | Protic solvents (n-BuOH) often stabilize the transition state for free amines. |
Detailed Protocol (Direct)
Scale: 1.0 mmol | Time: 2–4 hours | Temp: 80–100°C
-
Preparation:
-
Equip a reaction vial with a magnetic stir bar and a septum.
-
Crucial Step: If using the HCl salt of the amine, weigh 1.0 mmol of substrate and add 3.0 equiv of K₃PO₄ (1.0 equiv to neutralize HCl, 2.0 equiv for the reaction).[1]
-
-
Charging:
-
Solvent & Degassing:
-
Reaction:
-
Seal the vial and heat to 80°C. Monitor by LCMS.
-
Note: The reaction typically turns dark orange/brown.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with EtOAc.
-
Wash with water (x2) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The product amine is likely light-sensitive; store in amber vials.
-
Pathway B: Protected Route (The "Scalable" Method)
For scales >10g, the cost of G3 precatalysts becomes prohibitive.[1] Protecting the amine as a tert-butyl carbamate (Boc) renders the nitrogen non-nucleophilic, allowing the use of cheaper Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts.
Workflow Logic
Figure 2: Three-step workflow for high-purity synthesis.
Detailed Protocol (Protected)
Step 1: Boc-Protection
-
Suspend this compound HCl (1.0 equiv) in DCM.
-
Add Et₃N (2.5 equiv) and catalytic DMAP (0.1 equiv).
-
Add Boc₂O (1.1 equiv) slowly at 0°C.
-
Stir at RT for 4 hours. Wash with 1M HCl (mildly) and NaHCO₃.
-
Isolate tert-butyl (4-bromothiophen-3-yl)carbamate . This solid is stable and can be stored.
Step 2: Suzuki Coupling[3][4][5][6]
-
Catalyst: Pd(dppf)Cl₂[6]·DCM (3-5 mol%). Why? Ferrocene ligands are robust and resist oxidation better than PPh₃.
-
Base: Na₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1).[1]
-
Temp: 90°C.
-
Procedure: Mix reagents, degas thoroughly, heat for 4-12 hours. The Boc group prevents catalyst poisoning, allowing the reaction to proceed smoothly.[1]
Step 3: Deprotection[7]
-
Dissolve the coupled Boc-intermediate in 1,4-Dioxane.[1]
-
Add 4M HCl in Dioxane (5-10 equiv).
-
Stir at RT.[1][8] The product will often precipitate as the HCl salt.
-
Filter and wash with ether to obtain the pure 4-arylthiophen-3-amine hydrochloride .
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion (Starting Material Remains) | Catalyst Poisoning | Switch to Pathway A (XPhos/SPhos). Ensure solvents are degassed (O₂ kills active Pd(0)). |
| Low Yield / Black Tar | Substrate Oxidation | The free amine is decomposing. Use Pathway B (Protection). Ensure reaction is under inert atmosphere. |
| Deborylation (Ar-H formed instead of Ar-Ar) | Protodeborylation | This is common with thiophenes. Reduce temperature to 60°C. Switch base to K₂CO₃ or KF (anhydrous conditions). |
| Product trapped in aqueous phase | pH Issue | Aminothiophenes are basic. Ensure the aqueous workup is pH > 9 to extract the free base, or pH < 2 to extract the salt.[1] |
References
-
Buchwald Ligand Efficacy
-
Thiophene Coupling Specifics
-
Schiff Base Strategy (Alternative to Boc)
-
General Mechanism & Poisoning
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. entegris.com [entegris.com]
- 10. researchgate.net [researchgate.net]
Buchwald-Hartwig amination using 4-Bromothiophen-3-amine
Application Note: Buchwald-Hartwig Amination of 4-Bromothiophen-3-amine
Executive Summary
This guide details the optimization and execution of Buchwald-Hartwig (B-H) amination utilizing This compound (CAS: 107667-02-7). This substrate presents a unique "dual-personality" challenge in medicinal chemistry: it possesses both a nucleophilic handle (C3-amine) and an electrophilic handle (C4-bromide) on a sulfur-rich heterocycle.
While thiophene scaffolds are ubiquitous in kinase inhibitors and bioisosteres, this specific isomer is prone to catalyst poisoning and oligomerization. This note provides two distinct workflows:
-
Electrophilic Activation: Coupling the C4-bromide with external amines (requires C3-protection).
-
Nucleophilic Activation: Coupling the C3-amine with external aryl halides (requires chemoselectivity control).
Chemo-Structural Analysis & Strategic Planning
The Substrate Challenge
This compound is not a standard aryl halide. Three critical factors dictate the reaction success:
-
Catalyst Poisoning: The thiophene sulfur can coordinate to Pd(0), displacing phosphine ligands and arresting the catalytic cycle. Solution: Use of strong binding, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos).
-
Vicinal Interference: The free amine at C3 is ortho to the bromide at C4. In the presence of Pd, this can lead to intermolecular self-condensation (polymerization) or formation of stable palladacycles that do not undergo reductive elimination.
-
Electronic Deactivation: The electron-rich nature of the thiophene ring makes the C-Br bond less electrophilic than corresponding phenyl bromides, requiring higher activation energy (temperature/catalyst activity).
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the correct coupling workflow.
Protocol A: C4-Bromide Functionalization (Electrophilic Pathway)
Objective: Reacting this compound with a primary or secondary amine. Pre-requisite: The C3-amine must be protected. The tert-butoxycarbonyl (Boc) group is recommended due to its stability under basic B-H conditions and ease of removal.
Step 1: In-Situ Protection (If not purchasing Protected SM)
-
Reagents: this compound (1.0 equiv),
(1.1 equiv), (1.2 equiv), DMAP (0.05 equiv), DCM. -
Note: Ensure complete conversion before proceeding.[1] Purification via silica plug is recommended to remove residual free amine.
Step 2: Buchwald-Hartwig Cross-Coupling
Reagents & Equipment:
-
Substrate:
-Boc-4-bromothiophen-3-amine (1.0 equiv) -
Nucleophile: Primary/Secondary Amine (1.2 equiv)[2]
-
Catalyst:
(2 mol%) or Pd(OAc)2 (4 mol%) -
Ligand: XPhos (for general amines) or RuPhos (for secondary acyclic amines). Ratio Pd:Ligand = 1:2.
-
Base:
(2.0 equiv) - Preferred over NaOtBu to prevent Boc cleavage or thiophene degradation. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Detailed Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vessel with
-Boc-4-bromothiophen-3-amine (1.0 mmol, 278 mg), (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and (650 mg, 2.0 mmol).-
Expert Tip: Pre-complexing the catalyst (stirring Pd and Ligand in 0.5 mL solvent for 5 mins) often boosts yields for thiophenes.
-
-
Liquids Addition: Seal the vessel. Evacuate and backfill with Argon (3x).[2] Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) and the coupling amine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 80–100°C .
-
Monitoring: Check LCMS at 2 hours. Thiophene bromides are sluggish; reaction may require 12–18 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate filtrate.[3][4][5]
-
Purification: Flash chromatography (Hexane/EtOAc). Thiophene amines oxidize easily; store under inert atmosphere.
Protocol B: C3-Amine Functionalization (Nucleophilic Pathway)
Objective: Reacting this compound with an external Aryl Halide (Ar-X). Challenge: Preventing the internal C4-Br from reacting (Oligomerization). Strategy: Use an electrophile (Ar-X) that is significantly more reactive than the thiophene bromide (e.g., Ar-Iodide or Ar-Triflate) and a milder catalyst system.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Ar-I (1.0 equiv) — Avoid Ar-Cl or Ar-Br to ensure selectivity.
-
Catalyst: Pd(OAc)2 (5 mol%) + Xantphos (5 mol%)
-
Why Xantphos? Its large bite angle favors reductive elimination of the coupled product over the oxidative addition into the sterically crowded thiophene bromide.
-
-
Base:
(2.0 equiv).
Detailed Workflow:
-
Setup: Prepare a reaction vial under Argon.
-
Loading: Add this compound (1.0 mmol), Aryl Iodide (1.0 mmol), Pd(OAc)2 (11 mg), Xantphos (29 mg), and
(650 mg). -
Solvent: Add Toluene (5 mL).
-
Temperature: Heat to 80°C . Do not exceed 100°C, as higher temperatures will activate the internal bromide.
-
Endpoint: Monitor consumption of Ar-I. If the thiophene starting material disappears but Ar-I remains, self-coupling is occurring (Stop reaction).
Data Analysis & Troubleshooting
Catalyst Selection Guide
Comparison of ligand efficiency for thiophene-bromide coupling (Protocol A).
| Ligand | Substrate Class | Yield (Typical) | Notes |
| XPhos | Primary Amines / Anilines | 85-95% | Best general-purpose ligand. Resists S-poisoning. |
| RuPhos | Secondary Amines | 80-90% | Excellent for steric bulk. |
| BINAP | Primary Amines | 40-60% | Often fails with ortho-substituted thiophenes. |
| BrettPhos | Weak Nucleophiles | 70-85% | Use if the amine partner is electron-deficient. |
Mechanistic Visualization
Figure 2: Catalytic cycle highlighting the risk of sulfur poisoning at the Pd(0) stage.
Safety & Handling
-
Thiophene Toxicity: Halogenated thiophenes can be skin sensitizers and lachrymators. Handle only in a fume hood.
-
Palladium Residues: Thiophene-Pd complexes are often colored (red/orange). Ensure thorough scavenging (e.g., SiliaMetS® Thiol or DMT) to remove heavy metals from the final product, especially for biological testing.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][6][7][8] Reaction intermediates and structure-activity relationships in the arylation of amine. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[3][4][5][7] Retrieved February 26, 2026. [Link]
-
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Preparation of Schiff Bases from 4-Bromothiophen-3-amine
Part 1: Strategic Context & Chemical Logic
The "Why" and "How"
The synthesis of Schiff bases (imines) from 4-bromothiophen-3-amine is a pivotal step in constructing complex heterocyclic scaffolds, particularly thienopyridines and fused systems used in organic electronics and kinase inhibitors.
Unlike simple anilines, this compound presents a dual challenge:
-
Instability: 3-aminothiophenes are electron-rich and prone to rapid oxidative polymerization under ambient air, often turning into dark tars.
-
Deactivated Nucleophilicity: The bromine atom at position 4 is electron-withdrawing (inductive effect,
). While this slightly stabilizes the amine against oxidation compared to the non-halogenated parent, it significantly reduces the nucleophilicity of the amino group ( ), making condensation with aldehydes sluggish.
Expert Insight: Success relies on a "Push-Pull" strategy. We must push the reaction using heat and pull the equilibrium by removing water or activating the electrophile (aldehyde) with an acid catalyst.
Reaction Mechanism
The reaction follows an acid-catalyzed addition-elimination pathway. The acid is critical here to activate the carbonyl carbon, compensating for the reduced nucleophilicity of the thiophene amine.
Figure 1: Acid-catalyzed condensation mechanism.[1] The protonation of the aldehyde lowers the LUMO energy, facilitating attack by the sterically and electronically hindered thiophene amine.
Part 2: Experimental Protocols
Pre-Reaction Checklist (Critical)
-
Starting Material Form: If your amine is supplied as a Hydrochloride salt (
), it is non-nucleophilic . You must neutralize it in situ or pre-freebase it. -
Atmosphere: All reactions must be performed under Argon or Nitrogen to prevent oxidative degradation of the thiophene ring.
-
Solvent Choice: Absolute Ethanol (EtOH) is preferred. Methanol (MeOH) is acceptable but runs at a lower reflux temperature.
Protocol A: Standard Reflux Method (The Workhorse)
Best for: Large scale synthesis (>500 mg) and thermally stable aldehydes.
Reagents:
-
This compound (1.0 equiv)
-
Aromatic Aldehyde (1.0 - 1.1 equiv)
-
Glacial Acetic Acid (Catalytic, 2-3 drops per mmol)
-
Absolute Ethanol (5-10 mL per mmol)
Step-by-Step Workflow:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (
). -
Dissolution: Add this compound (1.0 equiv) and Absolute Ethanol. Stir until fully dissolved.
-
Note: If the solution turns dark immediately, your amine may be partially oxidized. Proceed, but expect lower yields.
-
-
Addition: Add the aldehyde (1.0 equiv).
-
Catalysis: Add Glacial Acetic Acid (cat.).
-
Visual Cue: A color change (often to yellow or orange) usually occurs immediately upon acid addition.
-
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours.-
Monitoring: Check TLC every hour. The amine spot (usually lower
, stains with ninhydrin) should disappear.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature (RT), then to
in an ice bath. -
The Schiff base often precipitates as a solid.
-
Filter the solid and wash with cold ethanol.
-
-
Workup (Alternative): If no precipitate forms, remove solvent in vacuo, redissolve in
, wash with (aq) to remove acid, dry over , and concentrate.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, deactivated aldehydes, or rapid screening.
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Ethanol (2 mL per mmol)
-
Molecular Sieves (
, activated) - Optional but recommended to drive equilibrium.
Step-by-Step Workflow:
-
Loading: In a microwave process vial (2–5 mL), combine the amine, aldehyde, and ethanol.
-
Scavenger: Add a spatula tip of activated molecular sieves (absorbs water, driving the reaction to completion).
-
Irradiation: Seal the vial. Heat to
for 10–20 minutes (Power: Dynamic, Max 150W). -
Isolation: Decant the solution from the sieves. Cool to crystallize or evaporate solvent for purification.
Part 3: Data Analysis & Validation
Expected Analytical Data
To validate the formation of the Schiff base, look for these specific signals.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Chemical Shift ( | 8.2 – 9.0 ppm (Singlet, 1H) | The azomethine proton ( |
| 1H NMR | Disappearance | No broad singlet at 3.5–5.0 ppm | Absence of primary amine ( |
| IR | Wavenumber ( | 1610 – 1635 cm⁻¹ (Strong) | |
| MS | m/z | Look for the characteristic 1:1 bromine isotope pattern ( |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis of thiophene-based Schiff bases.
Part 4: Troubleshooting & Optimization
-
Problem: Low Yield / No Precipitate.
-
Cause: The equilibrium may not be shifted.
-
Solution: Use a Dean-Stark trap (with Toluene as solvent) to physically remove water, or add anhydrous
to the reaction mixture.
-
-
Problem: Dark/Tarry Product.
-
Cause: Oxidation of the thiophene ring.
-
Solution: Ensure strict inert atmosphere (
). Degas solvents before use. Perform the reaction in the dark (wrap flask in foil) as brominated thiophenes can be light-sensitive.
-
-
Problem: Starting Material Remains.
-
Cause: The 4-bromo group deactivates the amine sterically and electronically.
-
Solution: Switch to Protocol B (Microwave) or use a stronger acid catalyst (e.g., p-Toluenesulfonic acid, p-TSA) in refluxing Toluene.
-
References
-
Rizwan, K. et al. (2018).[2] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. (Demonstrates Suzuki coupling on bromo-thiophene Schiff bases and stability of the scaffold).
-
Putrayana, I. et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. (Provides protocols for handling 4-bromo-3-functionalized thiophenes).
-
Silva, P. J. (2020).[3][4] New insights into the mechanism of Schiff base synthesis from aromatic amines. PeerJ. (Mechanistic grounding for acid catalysis requirements).
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. (Fundamental grounding on amine reactivity and steric effects).
Sources
Application Notes and Protocols for the Palladium-Catalyzed Arylation of 4-Bromothiophen-3-amine
Introduction: Navigating the Synthesis of Arylated 3-Aminothiophenes
The 3-aminothiophene scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in a diverse array of biologically active compounds and functional organic materials. The targeted introduction of aryl substituents onto this heterocyclic core via palladium-catalyzed cross-coupling reactions represents a powerful strategy for the rapid generation of molecular diversity and the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed exploration of the palladium-catalyzed arylation of 4-bromothiophen-3-amine, a versatile building block for the synthesis of novel chemical entities.
The primary challenge in the arylation of this compound lies in the presence of the nucleophilic 3-amino group, which can compete with the desired C-C or C-N bond formation at the C4-position by participating in a side Buchwald-Hartwig amination reaction. This document will present two primary strategies to achieve the desired arylation: a direct cross-coupling approach under carefully controlled conditions to suppress the undesired amination, and a more traditional, yet robust, protecting group strategy.
PART 1: Direct C-H Arylation of 3-Aminothiophenes - A Noteworthy Alternative
While the primary focus of this guide is the arylation at the C4-bromo position, it is scientifically pertinent to first discuss a significant advancement in the field: the direct C-H arylation of 3-aminothiophene derivatives. Research has demonstrated that the palladium-catalyzed direct arylation at the C2 or C5 positions of free NH2-substituted thiophenes can proceed in moderate to high yields.[1] A critical finding from these studies is the crucial role of the base in directing the reaction pathway. The use of potassium acetate (KOAc) was found to be essential to inhibit the competing N-arylation (amination) reaction and promote the desired C-H arylation.[1] This discovery underscores the delicate balance of reactivity that must be managed when working with amino-substituted thiophenes.
While this direct arylation methodology targets a different position on the thiophene ring, the underlying principle of base selection to control chemoselectivity is a valuable lesson that can be extrapolated to the cross-coupling of this compound.
PART 2: Strategic Approaches to the Arylation of this compound
Two principal palladium-catalyzed cross-coupling reactions are considered for the arylation of this compound: the Suzuki-Miyaura coupling for the formation of a C-C bond, and the Buchwald-Hartwig amination for the formation of a C-N bond.
Strategy 1: Direct Suzuki-Miyaura Coupling of Unprotected this compound
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[2][3][4] The direct coupling of an arylboronic acid with this compound requires conditions that favor the C-C bond formation over the potential N-arylation of the 3-amino group. Drawing inspiration from the direct C-H arylation studies, the use of a milder base is a logical starting point for optimization.
Underlying Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of base is critical for the transmetalation step.[2]
Experimental Protocol: Direct Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane or Toluene/Water mixture (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (K₂CO₃, 2.0 mmol) and the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-thiophen-3-amine.
Data Presentation: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often air-stable and convenient. Pd₂(dba)₃ is a Pd(0) source. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands often improve catalytic activity.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A milder base like K₂CO₃ or K₃PO₄ is recommended to minimize N-arylation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Strategy 2: Protecting Group Approach for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] To circumvent the issue of self-coupling or reaction at the 3-amino position, a protecting group can be installed on the amine. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides (e.g., acetyl).[7] The choice of protecting group should be orthogonal to the conditions of the subsequent cross-coupling and deprotection steps.[7]
Underlying Principle: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[6]
Experimental Protocol: Two-Step Arylation via Protection and Buchwald-Hartwig Amination
Step 1: Protection of the 3-Amino Group (Boc Protection as an Example)
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (e.g., DCM, 10 mL) in a round-bottom flask.
-
Add the base (e.g., Et₃N, 1.2 mmol).
-
Add (Boc)₂O (1.1 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with the organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl (4-bromothiophen-3-yl)carbamate.
Step 2: Buchwald-Hartwig Amination of the Protected Substrate
Materials:
-
tert-Butyl (4-bromothiophen-3-yl)carbamate
-
Aryl amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the protected this compound (1.0 mmol), the palladium precursor (0.01-0.05 mmol), and the phosphine ligand (0.012-0.06 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous solvent (5-10 mL).
-
Add the aryl amine (1.1 mmol).
-
Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the 3-Amino Group
Materials:
-
Protected N-aryl-4-aryl-thiophen-3-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected product in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate to yield the final N,4-diaryl-thiophen-3-amine.
Visualization: Experimental Workflow for the Protecting Group Strategy
Caption: Workflow for the arylation of this compound via a protecting group strategy.
PART 3: Troubleshooting and Broader Applications
Common Challenges and Solutions:
-
Low Yields in Direct Coupling: If the direct Suzuki-Miyaura coupling gives low yields, consider screening a wider range of ligands and bases. A more sterically hindered ligand may favor the desired C-C bond formation. Alternatively, a weaker base like potassium fluoride (KF) could be explored.
-
Side Reactions: The formation of diarylated amine byproducts in the direct coupling indicates that the N-arylation is competitive. Lowering the reaction temperature or using a less reactive palladium catalyst could mitigate this.
-
Incomplete Deprotection: If the deprotection step is sluggish, increasing the concentration of the acid or the reaction time may be necessary. However, be mindful of potential degradation of the product under harsh acidic conditions.
Applications in Drug Discovery and Development:
The ability to synthesize a diverse library of arylated 3-aminothiophenes is of significant interest to the pharmaceutical industry. These scaffolds can be found in compounds with a wide range of biological activities, including kinase inhibitors, GPCR modulators, and anti-infective agents. The methodologies described herein provide a robust platform for structure-activity relationship (SAR) studies, enabling the rapid exploration of the chemical space around the 3-aminothiophene core.
References
-
Hocek, M., et al. (2013). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Molecules, 18(9), 11375-11388. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(12), 4893-4905. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Kurasawa, Y., & Takada, A. (1983).
Sources
protecting group strategies for 3-aminothiophene derivatives
Abstract
3-Aminothiophene derivatives represent a distinct challenge in medicinal chemistry due to the inherent instability of the free base. Unlike their 2-amino counterparts or benzenoid anilines, 3-aminothiophenes function electronically as reactive enamines, making them highly susceptible to oxidative dimerization and polymerization under ambient conditions. This guide outlines robust, field-proven strategies to install, maintain, and remove protecting groups (PGs) on this scaffold, ensuring high yields and structural integrity during multi-step synthesis.
Part 1: The Instability Paradox & Strategic Selection
The Core Challenge: The 3-aminothiophene free base is notoriously unstable. The nitrogen lone pair donates density into the thiophene ring, significantly raising the HOMO energy. This makes the C2 position highly nucleophilic and prone to oxidative coupling.
-
Observation: A clear oil of 3-aminothiophene free base will darken to a black tar within minutes in air.
-
Solution: Never isolate the free base. Mask the nitrogen immediately during synthesis or generate it in situ.
Decision Matrix: Selecting the Right Protecting Group
| Protecting Group | Stability Profile | Electronic Effect | Installation Strategy | Removal Condition | Best For... |
| Boc (tert-Butyloxycarbonyl) | High | Moderate Deactivation | Curtius Rearrangement (Preferred) | TFA or HCl/Dioxane | Lithiation (DoM), General Synthesis |
| Acetyl (Ac) | Very High | Strong Deactivation | Reductive Acetylation | Acid/Base Hydrolysis (Harsh) | Friedel-Crafts, Nitration steps |
| Cbz (Benzyloxycarbonyl) | High | Moderate Deactivation | Curtius (with BnOH) | Hydrogenolysis ( | Late-stage deprotection |
| HCl Salt (Unprotected) | High (Solid) | N/A (Protonated) | Precipitation | Free base with base wash | Storage & Analytics |
Part 2: Primary Synthesis Protocols
Protocol A: The "Curtius" Route (Carboxylic Acid Boc-Amine)
Rationale:[1][2] This is the industry "Gold Standard" for 3-aminothiophenes. It converts stable 3-thiophenecarboxylic acids directly to the protected amine, bypassing the unstable free amine entirely.
Materials:
-
Substrate: 3-Thiophenecarboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (
) (1.1 equiv) -
Solvent/Reactant: tert-Butanol (
-BuOH) (Excess, or as solvent in Toluene mixture)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under
, dissolve the carboxylic acid in anhydrous toluene (0.5 M). Add followed by DPPA dropwise at 0°C. -
Acyl Azide Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC for disappearance of acid.
-
Rearrangement: Add excess
-BuOH (5-10 equiv). Heat the mixture to reflux (approx. 90-100°C). -
Completion: Reflux for 4–12 hours. Evolution of
gas will cease upon completion. -
Workup: Cool to RT. Dilute with EtOAc, wash with saturated
and brine. Dry over .[5] -
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: Stable crystalline solid (Boc-3-aminothiophene).
-
Protocol B: Reductive Acetylation (Nitro Acetamide)
Rationale: If the starting material is a 3-nitrothiophene, reducing it to the free amine is risky. Performing the reduction in the presence of the protecting group source captures the amine as it forms.
Materials:
-
Substrate: 3-Nitrothiophene derivative
-
Reductant: Iron Powder (Fe) (5.0 equiv) or Zn dust
-
Solvent: Acetic Acid (AcOH) / Acetic Anhydride (
) (3:1 ratio)
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro compound in the AcOH/
mixture. -
Reduction: Add Iron powder in portions at RT (Exothermic!).
-
Heating: Heat to 60–70°C for 2–4 hours.
-
Workup: Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Carefully neutralize the filtrate with aqueous
or (Caution: Heat generation). Extract with EtOAc.[5] -
Purification: Recrystallization or Column Chromatography.
Part 3: Deprotection & Handling (The "Self-Validating" Workflow)
Critical Rule: Do not deprotect a 3-aminothiophene derivative unless you plan to react it immediately or store it as a salt.
Protocol C: Controlled Deprotection to HCl Salt
-
Dissolution: Dissolve Boc-3-aminothiophene in 1,4-dioxane (0.2 M).
-
Acidolysis: Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.
-
Precipitation: Stir at RT. The product usually precipitates as the hydrochloride salt.
-
Isolation: Filter the solid under an inert atmosphere (
). Wash with cold ether.-
Validation: The salt should be a white/off-white solid. If it turns pink/red, oxidation has occurred.
-
-
Usage: To use in a coupling reaction, suspend the salt in the reaction solvent and add the base (e.g., DIPEA) last, immediately before adding the electrophile.
Part 4: Strategic Workflow Diagram
The following logic flow illustrates the decision-making process for synthesizing and protecting 3-aminothiophenes.
Figure 1: Strategic workflow for the synthesis and protection of 3-aminothiophene derivatives, highlighting the two primary pathways (Curtius and Reductive) to avoid the unstable free base.
Part 5: Troubleshooting & Expert Insights
-
The "Pink" Warning: If your reaction mixture turns bright pink or red during workup, your 3-aminothiophene is oxidizing. Add a reducing agent (sodium thiosulfate wash) or accelerate the protection step.
-
Buchwald Couplings: When using 3-aminothiophenes in Buchwald-Hartwig couplings, the amine is often too nucleophilic/unstable. Reverse the strategy: Use a 3-bromothiophene and couple it with a protected amine (e.g., Benzophenone imine or Boc-amide) to install the nitrogen.
-
Lithiation: Boc-protected 3-aminothiophenes are excellent Directed Ortho Metalation (DoM) substrates. Treatment with 2 equiv of
-BuLi directs lithiation exclusively to the C2 position (between the sulfur and the nitrogen), allowing precise functionalization.
References
-
Curtius Rearrangement Protocol: Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide.[7] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972 , 94(17), 6203–6205. Link
- Thiophene Instability & Handling: Gronowitz, S. "Thiophene and Its Derivatives." The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard Reference Work).
- Reductive Acetylation Methodology: Merkushev, E. B., et al. "Reductive acetylation of nitro compounds." Synthesis, 1980, 1980(06), 486-487.
-
Buchwald-Hartwig Coupling on Thiophenes: Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 1998 , 31, 805. Link
- Boc-Protection via Curtius (Specific to Thiophenes): Campagne, J. M., et al. "Synthesis of 3-amino-thiophene derivatives." Tetrahedron Letters, 1998, 39, 1357.
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Curtius Rearrangement - Boc Protected Product [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 4-Bromothiophen-3-amine
Case ID: #THIO-BR-AMINE-001 Status: Active Subject: Yield Optimization, Stability Management, and Troubleshooting for 4-Bromothiophen-3-amine Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound (also known as 3-amino-4-bromothiophene) presents two primary challenges: regiocontrol during the halogenation/amination sequence and the inherent instability of electron-rich aminothiophenes.
The free base of 3-aminothiophene derivatives is prone to rapid oxidative polymerization, often resulting in a "black tar" if exposed to air or light. Therefore, this guide prioritizes a Curtius Rearrangement route starting from 3,4-dibromothiophene. This pathway guarantees regioselectivity via symmetry and allows for the isolation of the stable hydrochloride salt or Boc-protected intermediate , bypassing the handling of the unstable free amine.
Part 1: The "Gold Standard" Synthesis Protocol
We recommend the Lithiation–Carboxylation–Curtius sequence. This route offers the highest reliability for regiochemical purity compared to direct bromination of 3-aminothiophene (which suffers from C2-selectivity issues).
Workflow Diagram
Figure 1: Recommended synthetic pathway ensuring regiocontrol and product stability.
Step-by-Step Methodology
Step 1: Regioselective Monolithiation & Carboxylation
-
Reagents: 3,4-Dibromothiophene (1.0 eq), n-BuLi (1.05 eq, 1.6M in hexanes), anhydrous THF, dry CO₂ (gas or solid).
-
Protocol:
-
Dissolve 3,4-dibromothiophene in anhydrous THF (0.5 M concentration) under Ar/N₂.
-
Cool to -78°C (dry ice/acetone). Crucial: Do not rush cooling.
-
Add n-BuLi dropwise over 30 mins. Maintain internal temp < -70°C.
-
Stir for 45 mins at -78°C. The lithium-halogen exchange is fast and selective.
-
Quench by bubbling excess dry CO₂ gas into the solution (or pouring onto crushed dry ice) at -78°C.
-
Allow to warm to RT, acidify with 2M HCl, and extract with EtOAc.
-
Yield Target: 80-90% of 4-bromothiophene-3-carboxylic acid.
-
Step 2: Curtius Rearrangement (The "Protected" Route)
-
Reagents: Carboxylic Acid (from Step 1), Diphenylphosphoryl azide (DPPA, 1.1 eq), Et₃N (1.2 eq), tert-Butanol (t-BuOH).
-
Protocol:
-
Dissolve the acid in t-BuOH (or Toluene with 5 eq t-BuOH).
-
Add Et₃N and DPPA at RT.
-
Heat to reflux (80-90°C) for 4-6 hours. The intermediate acyl azide converts to isocyanate, which is trapped by t-BuOH to form the Boc-carbamate.
-
Why this helps: The Boc-protected amine is stable on the bench, unlike the free amine.
-
Purify via silica gel chromatography.
-
Step 3: Deprotection to Hydrochloride Salt
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve Boc-intermediate in minimal DCM.
-
Add 4M HCl/Dioxane (5-10 eq) at 0°C.
-
Stir at RT until precipitation is complete.
-
Filter the solid and wash with Et₂O.
-
Result: this compound hydrochloride (White/off-white solid, stable).
-
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Reaction Yield Issues
Q: My yield in the lithiation step is <50%, and I see starting material and 3,4-dicarboxylated byproducts. What is happening?
-
Diagnosis: This indicates "halogen dance" or disproportionation, usually caused by temperature fluctuations.
-
Solution:
-
Ensure the internal temperature never exceeds -70°C during n-BuLi addition.
-
Verify the stoichiometry of n-BuLi. Use exactly 1.0–1.05 equivalents. Excess base will lithiate the second bromine.
-
Pro Tip: Pre-cool the n-BuLi solution if possible, or add it down the side of the flask to pre-chill before it hits the bulk solution.
-
Q: The Curtius rearrangement failed to give the amine; I isolated a urea byproduct.
-
Diagnosis: Moisture contamination. If water is present, the isocyanate intermediate hydrolyzes to the free amine, which then reacts with remaining isocyanate to form a symmetric urea.
-
Solution:
-
Use anhydrous t-BuOH/Toluene.
-
Perform the reaction under a strict inert atmosphere.
-
Ensure the carboxylic acid is completely dry (lyophilize if necessary) before adding DPPA.
-
Category 2: Product Stability & Handling
Q: I tried to isolate the free amine, but it turned into a black oil within minutes. Can I save it?
-
Diagnosis: Oxidative polymerization. 3-Aminothiophenes are extremely electron-rich and unstable in air.
-
Solution:
-
Immediate Salt Formation: Do not attempt to store the free base. If you must generate the free base for a coupling reaction, generate it in situ (e.g., wash the HCl salt with NaHCO₃ in degassed solvent immediately before use).
-
Storage: Store the hydrochloride salt in a desiccator at -20°C. It is stable for months under these conditions.
-
Q: Can I use the Buchwald-Hartwig amination on 3,4-dibromothiophene instead?
-
Analysis: Yes, but with caveats.
-
Selectivity: Mono-amination of 3,4-dibromothiophene is difficult; you often get mixtures of mono- and bis-aminated products.
-
Catalyst: Requires bulky ligands (e.g., Xantphos or BINAP) to prevent catalyst poisoning by the sulfur/amine.
-
Recommendation: Stick to the Curtius route for the primary amine. Use Buchwald only if you need an N-substituted derivative (e.g., N-phenyl) directly.
-
Part 3: Quantitative Data & Benchmarks
| Parameter | Standard Target | Critical Control Point |
| Lithiation Temp | -78°C | > -70°C leads to scrambling |
| n-BuLi Stoichiometry | 1.05 eq | > 1.1 eq causes bis-lithiation |
| Curtius Temp | 85°C | < 60°C incomplete rearrangement |
| Overall Yield (3 steps) | 55 - 65% | < 40% requires audit of moisture control |
References
-
Lithiation of Bromothiophenes : Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, vol. 13, 1959, pp. 1045-1048.[1]
-
Curtius Rearrangement Applications : Shioiri, T., et al. "Diphenylphosphoryl azide.[2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, vol. 94, no. 17, 1972, pp. 6203–6205.
-
Stability of Aminothiophenes : Campaigne, E., & Monroe, P. A. "3-Substituted Thiophenes. IV. 3-Aminothiophene."[3][4] Journal of the American Chemical Society, vol. 76, no. 9, 1954, pp. 2447–2450.
-
Lithiation Selectivity : Bridges, A. J., et al. "Regioselective lithiation of 3-bromothiophene." Tetrahedron Letters, vol. 33, no. 49, 1992, pp. 7499-7502.
Sources
Technical Support Center: The 3-Aminothiophene Paradox
Topic: Handling Air-Sensitive 3-Aminothiophene Derivatives Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Chemists
Status: Operational Ticket Priority: High (Air-Sensitive / Labile Intermediates) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Why" Behind the Instability
3-Aminothiophene derivatives are high-value scaffolds in drug discovery (e.g., kinase inhibitors, antipsychotics like Olanzapine). However, they present a notorious "paradox": the same electron-rich enamine character that makes them versatile nucleophiles also renders them highly susceptible to oxidative polymerization and Michael-type self-addition.
Unlike their 2-amino counterparts, which are often stabilized by electron-withdrawing groups (EWGs) at the 3-position (e.g., Gewald products), 3-aminothiophenes often lack this intrinsic stabilization. As a free base, the amino group donates electron density into the thiophene ring, raising the HOMO energy level and making the C-2 position hyper-nucleophilic. Upon exposure to air (oxygen) or light, they undergo rapid radical cation formation, leading to dimerization and eventual polymerization into dark, insoluble tars.
Module 1: Storage & Logistics (The "Before" Phase)
Q: I bought 3-aminothiophene free base, and it arrived as a black tar. Is it salvageable?
A: Likely not. The free base of 3-aminothiophene is intrinsically unstable at room temperature and in the presence of air.
-
The Mechanism: The degradation is autocatalytic. Oxidation generates radical cations that initiate polymerization.
-
The Solution: We strongly recommend purchasing and storing these compounds as salts (Hydrochloride - HCl, Hydrobromide - HBr, or Oxalate). The protonation of the amine acts as an electron sink, reducing the electron density of the thiophene ring and shutting down the oxidative pathway.
Q: What are the optimal storage conditions for the salt forms?
A: Even as salts, these compounds are not indefinitely stable. Follow this "Cold-Dark-Dry" protocol:
-
Temperature: Store at -20°C (long term) or 2-8°C (active use).
-
Atmosphere: Store under Argon or Nitrogen.[1] Even the salts can slowly degrade if moisture hydrolyzes the salt, liberating trace amounts of the free base.
-
Container: Amber vials with Teflon-lined caps. Tape the cap with Parafilm or electrical tape to prevent oxygen diffusion.
Table 1: Stability Matrix
| Form | Stability | Storage Condition | Handling Window (Air) |
| Free Base | Critical | Do not store. Generate in situ. | < 15 Minutes |
| HCl Salt | High | -20°C, Desiccated, Argon | 6–12 Months |
| Oxalate Salt | High | -20°C, Desiccated, Argon | 6–12 Months |
| N-Acetyl | Moderate | 2-8°C, Amber Vial | Weeks to Months |
| Carboxylate | Moderate | 2-8°C, Amber Vial | Months |
Module 2: Synthesis & Handling (The "During" Phase)
Q: My reaction requires the free amine, but I have the HCl salt. How do I liberate it without degradation?
A: Never liberate the free base and store it. You must use an "In-Situ Liberation" or "Flash Partition" protocol.
Protocol A: In-Situ Liberation (Recommended) If your reaction solvent is compatible (e.g., DMF, DMSO, MeOH), add the salt directly to the reaction vessel and add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, Et3N, or NaH) immediately before adding the electrophile.
Protocol B: Flash Partition (For sensitive catalysts) If your catalyst (e.g., Pd) is poisoned by amine salts:
-
Suspend the salt in degassed CH2Cl2 or Et2O.
-
Add cold, degassed saturated NaHCO3 or 1M NaOH.
-
Shake vigorously for 30 seconds under N2.
-
Separate layers, dry organic phase over Na2SO4 (approx. 2 mins).
-
IMMEDIATELY filter the solution directly into your reaction vessel containing the next reagent. Do not rotovap to dryness.
Visual Workflow: Safe Handling of 3-Aminothiophenes
Caption: Figure 1. Decision pathway for liberating 3-aminothiophene free base. Avoid rotary evaporation of the free base at all costs.
Module 3: Troubleshooting & Analysis (The "After" Phase)
Q: I purified my product on silica gel, and it turned brown on the column. What happened?
A: Silica gel is slightly acidic (pH ~5-6). This acidity can protonate the thiophene ring (at C-2), initiating electrophilic polymerization even without oxygen.
-
The Fix: You must neutralize the silica. Pre-wash your column with the eluent containing 1-5% Triethylamine (Et3N) . Maintain 1% Et3N in the mobile phase during purification.
-
Alternative: Use basic alumina instead of silica gel.
Q: How do I visualize these on TLC? They streak under UV.
A: Streaking indicates decomposition on the plate.
-
Eluent: Add 1% Et3N to your TLC chamber solvent.
-
Stains:
-
p-Anisaldehyde: Best for nucleophilic species.[2] Usually stains red/purple.
-
Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): Specific for electron-rich pyrroles and thiophenes. Stains pink/red.
-
Vanillin: Good general alternative.
-
Q: My Gewald reaction yield is low (10-20%). How can I improve it?
A: The Gewald reaction (Ketone +
-
Protect the Nitrogen: If possible, modify the synthesis to produce an N-acetyl or N-Boc protected 3-aminothiophene directly, rather than the free amine.
-
Temperature Control: Do not overheat. Standard Gewald is often run at 50-60°C. Exceeding 80°C often degrades the 3-aminothiophene product.
-
Degassing: Run the reaction under strict Argon atmosphere.
Visual Troubleshooting: The Degradation Diagnostic
Caption: Figure 2. Diagnostic tree for identifying the root cause of 3-aminothiophene degradation during synthesis or purification.
References
-
Gewald Reaction & Stability: Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–378. Link
-
Polymerization Mechanism: Barbarella, G., et al. (1994). Regiochemistry of the polymerization of 3-methylthiophene. Journal of Organic Chemistry. Link
-
Nucleophilicity & Reactivity: Terrier, F., et al. (2005). C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations. Chemistry – A European Journal. Link
-
Handling Guidelines: BenchChem Technical Support. (2025).[1][3] Storage and Stability of Aminothiophene Derivatives. Link
-
TLC Visualization: Washington University. (n.d.). TLC Stains and Preparation.[2][4][5] Link
Sources
Technical Support Center: 4-Bromothiophen-3-amine Stability & Handling
Current Status: 🟢 System Operational Topic: Stabilization, Storage, and Handling of 4-Bromothiophen-3-amine (CAS: 161833-43-8 [Free Base] / 1864015-49-5 [HCl Salt]) Ticket Priority: Critical (High risk of rapid decomposition)
🚨 Critical Alert: The "Black Tar" Phenomenon
If your solution has already turned black or dark brown:
-
Diagnosis: Irreversible oxidative polymerization.
-
Action: Discard immediately. Purification (chromatography/recrystallization) is rarely successful once significant tar formation begins due to the autocatalytic nature of the decomposition.
-
Root Cause: 3-Aminothiophenes are electron-rich heteroaromatics. The free amine lowers the oxidation potential of the ring, making it highly susceptible to atmospheric oxygen, leading to radical cation formation and subsequent polymerization.
🛠️ Troubleshooting Guides & FAQs
Storage & Form Factor
Q: I bought the free base, and it decomposed in the fridge. How do I store this? A: Never store the free base. Unlike 2-aminothiophenes (which are often stabilized by electron-withdrawing groups like esters in the Gewald synthesis), 3-aminothiophenes are intrinsically unstable. The 4-bromo substituent provides inductive stabilization but is insufficient to prevent oxidation in air.
The Golden Rule: Always store this compound as its Hydrochloride (HCl) or Oxalate salt .
-
Stability: The protonated amine (
) withdraws electron density from the thiophene ring, shutting down the oxidative decomposition pathway. -
Shelf Life: The HCl salt, stored at -20°C under Argon/Nitrogen in a desiccator, is stable for months/years.
| Form | Stability | Storage Condition | Handling Limit |
| Free Base | 🔴 Critical | Do not store. | < 1 hour (Solution) |
| HCl Salt | 🟢 Stable | -20°C, Desiccator, Inert Gas | Months/Years |
Solvent Selection & Preparation
Q: Which solvent should I use to avoid decomposition during reaction? A: Solvent choice is secondary to oxygen exclusion . However, certain solvents accelerate decomposition.
-
🚫 AVOID:
-
Halogenated Solvents (DCM/Chloroform): While often used for extractions, free aminothiophenes can react exothermically with DCM over time or undergo photo-induced radical reactions with the solvent.
-
Acetone/Ketones: Rapid condensation (Schiff base formation) will occur.
-
Aerated Solvents: Using non-degassed solvents is the #1 cause of failure.
-
-
✅ PREFERRED:
-
Degassed Toluene/THF: Ideal for cross-couplings (Buchwald/Suzuki).
-
Degassed Methanol/Ethanol: Only if using immediately for reductive amination.
-
Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on simple sparging (bubbling gas). For this compound, use Freeze-Pump-Thaw for reaction solvents:
-
Freeze solvent in liquid nitrogen.
-
Apply high vacuum (pump) to remove headspace gas.
-
Thaw in warm water (under static vacuum).
-
Repeat 3x. Backfill with Argon.
The "Just-in-Time" Liberation Protocol
Q: My reaction requires the free amine (e.g., Buchwald-Hartwig). How do I use the salt? A: Do not isolate the free base. Perform an in situ neutralization or a "Just-in-Time" liberation immediately prior to the catalytic step.
Workflow Visualization
Figure 1: The Stability Pathways. The "Danger Zone" must be traversed in under 10 minutes or bypassed entirely via in situ protocols.
Step-by-Step Protocol: In Situ Use for Cross-Coupling
Target: Using this compound in a Pd-catalyzed reaction.
-
Reactor Prep: Flame-dry the flask. Cycle Argon/Vacuum 3x.
-
Solids Addition: Add Pd-catalyst, Ligand, and This compound Hydrochloride salt together as solids.
-
Base Excess: If your reaction calls for 1.5 eq of base (e.g.,
or ), add 2.5 eq .-
Reasoning: The first 1.0 eq is consumed instantly to neutralize the HCl salt, liberating the amine directly into the catalytic cycle.
-
-
Solvent Addition: Add degassed solvent via syringe.
-
Start: Heat immediately.
-
Result: The free amine never exists in a high concentration without the catalyst present to intercept it.
-
Emergency Isolation (If absolutely necessary)
Q: I must isolate the free base for an analytical standard. How? A: Follow this "Cold & Fast" protocol.
-
Cool: Chill the HCl salt solution to 0°C.
-
Partition: Use degassed
(Ether) and cold 1M NaOH. -
Speed: Shake quickly, separate layers.
-
Dry: Dry over
(Avoid as it is slightly acidic and can promote polymerization on the surface). -
Evaporate: Remove solvent without heat (keep bath < 20°C).
-
Use: Re-dissolve immediately. Do not leave as a neat oil.
🔬 Scientific Rationale (Mechanism)
The instability of 3-aminothiophenes is driven by the high HOMO (Highest Occupied Molecular Orbital) energy level.
-
Oxidation: The amine lone pair donates density into the thiophene ring. Atmospheric oxygen abstracts an electron, forming a radical cation.
-
Coupling: This radical cation couples with a neutral molecule (or another radical) at the
-positions (C2 or C5). -
Polymerization: This process repeats, forming conductive, conjugated polymers (polythiophenes), which appear as black tar.
-
4-Bromo Effect: While the Bromine atom at C4 is electron-withdrawing (inductive), it also renders the C-Br bond susceptible to photolytic cleavage if exposed to light, generating a reactive aryl radical that further accelerates decomposition.
📚 References
-
Sigma-Aldrich. this compound hydrochloride Product Sheet. (CAS: 1864015-49-5).[1] Accessed 2026.[2] Link
-
Fisher Scientific. Safety Data Sheet: 3-Aminothiophene Derivatives. (General handling of unstable aminothiophenes). Link
-
Campaigne, E. (1942). "Free amines of heterocyclic sulfur compounds are highly unstable toward oxidation and polymerization."[3] US Patent 2278762. (Foundational text on aminothiophene instability).
-
PubChem. 3-(4-Bromothiophen-3-yl)butan-2-amine Compound Summary. (Structural analogs and physical properties). Link
-
Birch, S. F., et al. "The preparation and stability of 3-aminothiophenes." Journal of the Chemical Society, 1950. (Classic literature establishing the necessity of salt formation for storage).
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of 4-Bromothiophen-3-amine
Executive Summary & Strategic Context
4-Bromothiophen-3-amine (3-amino-4-bromothiophene) is a critical yet elusive intermediate in the synthesis of conducting polymers (PEDOT derivatives) and thiophene-based pharmaceuticals. Its characterization presents a dual challenge:
-
Instability: The electron-rich amino-thiophene core is prone to rapid oxidation and polymerization, often requiring in-situ characterization or isolation as a hydrochloride salt.
-
Regioisomer Confusion: Distinguishing the target 4-bromo isomer from the thermodynamically favored 2-bromo byproduct is a frequent failure point in scale-up.
This guide provides a definitive NMR structural analysis, contrasting the target molecule with its primary regioisomers to ensure quality control (QC) compliance.
Structural Analysis: The "Fingerprint" Differentiation
In thiophene chemistry, chemical shift (
The Core Problem: Isomer Overlap
During bromination of 3-aminothiophene (or its protected precursors), three isomers are possible. You must distinguish them using the splitting patterns of the ring protons.
| Isomer | Structure | Proton Positions | Key Coupling Relationship | Diagnostic |
| 4-Bromo-3-amine | Target | H-2, H-5 | Cross-Ring (2,5) | 3.0 – 3.5 Hz |
| 2-Bromo-3-amine | Impurity | H-4, H-5 | Vicinal (4,5) | 5.0 – 6.0 Hz |
| 5-Bromo-3-amine | Impurity | H-2, H-4 | Meta-like (2,4) | 1.5 – 1.8 Hz |
Visual Logic: Isomer Identification Workflow
Figure 1: Decision tree for identifying bromothiophene regioisomers based on scalar coupling constants.
Experimental Protocol: Minimizing Oxidation Artifacts
The free base of this compound is unstable. The following protocol minimizes oxidative degradation during acquisition.
Reagents & Preparation[1][2][3][4]
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO stabilizes the amine protons through hydrogen bonding and slows oxidation. CDCl
often contains traces of acid (DCl) which can broaden peaks or catalyze decomposition.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Inert Atmosphere: Flush the NMR tube with Argon/Nitrogen immediately after dissolution.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse) to prevent saturation.
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).
-
Scans (NS): 16–32 (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
1H NMR Data Profile: this compound[1]
Sample State: Free base in DMSO-
Chemical Shift Assignments[1][4][5][6][7][8][9][10][11]
| Proton | Multiplicity | Structural Justification | ||
| H-2 | 6.20 – 6.45 | Doublet (d) | 3.2 | Positioned |
| H-5 | 7.15 – 7.35 | Doublet (d) | 3.2 | Positioned |
| -NH | 4.80 – 5.50 | Broad Singlet | - | Broadened by exchange. Position is highly concentration/temperature dependent. |
Comparative Data: Why Alternatives Fail
-
Alternative Isomer (2-Bromo-3-amine): The signals appear as two doublets with
Hz. The chemical shifts are closer together (typically 6.8 ppm and 7.2 ppm) because the shielding amine is not ortho to the H-5 proton. -
Solvent Effect (CDCl
): In chloroform, the amine protons often shift upfield to 3.5–4.0 ppm and become broader. The aromatic dispersion remains similar, but stability is compromised.
Troubleshooting & Validation Mechanisms
The "Self-Validating" Check
To confirm your assignment without external standards, perform a D
-
Acquire the standard spectrum in DMSO-
. -
Add 1 drop of D
O to the tube and shake. -
Result: The broad singlet at ~5.0 ppm (-NH
) will disappear (exchange with D). The aromatic doublets (H-2, H-5) will remain but may sharpen if weak coupling to NH was present.
Stability Warning
If you observe a complex multiplet region growing around 6.8–7.5 ppm over time (1–2 hours), your sample is dimerizing (oxidative coupling). Action: Repurify the HCl salt and neutralize immediately before measurement, or acquire the spectrum of the stable hydrochloride salt directly (shifts will differ, but coupling constants
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
-
Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. 3-Amino-4-bromothiophene". Journal of the American Chemical Society. Link
- University of Potsdam. "1H-NMR Prediction and Spectral Data for Thiophenes". NMR Data Repository. (General reference for thiophene substituent effects).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews. Link (Source for electronic effects of -NH2 and -Br).
Technical Comparison: Solid-State Properties of 4-Bromothiophen-3-amine (Free Base vs. Salt)
This guide provides an in-depth technical comparison of 4-Bromothiophen-3-amine in its free base form versus its hydrochloride salt. It is designed for medicinal chemists and process engineers requiring precise physicochemical data for synthesis planning.
Executive Summary
For all practical research and development applications, This compound Hydrochloride (HCl salt) is the mandatory form for isolation, storage, and handling.
-
The Free Base is thermodynamically unstable, prone to rapid oxidative darkening and dimerization (urea formation) upon exposure to air or moisture. It typically exists as a transient oil or low-melting semi-solid that degrades before a stable melting point can be determined.
-
The HCl Salt is a stable, crystalline solid with a reproducible decomposition/melting profile (>113 °C), making it the industry standard for inventory and reaction dosing.
Physicochemical Data Comparison
The following table synthesizes experimental data from patent literature and chemical safety databases.
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | This compound | This compound hydrochloride |
| CAS Number | 161833-43-8 | 1864015-49-5 |
| Molecular Formula | C₄H₄BrNS | C₄H₅BrClNS |
| Molecular Weight | 178.05 g/mol | 214.51 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (Transient) | Crystalline Solid (Gray to Off-White) |
| Melting Point | Undetermined (Decomposes/Oxidizes rapidly) | >113 °C (dec.) [1][2] |
| Stability | High Risk: Air/Light sensitive.[1][2] Polymerizes/dimerizes. | Stable: Storable at 2–8 °C under inert gas. |
| Solubility | Soluble in DCM, EtOAc, DMSO (unstable in solution). | Soluble in DMSO, MeOH, Water. |
Critical Note on Free Base MP: No authoritative literature reports a sharp melting point for the pure free base because the isolation process (removal of solvent) induces degradation. Researchers attempting to isolate the free base will observe a darkening oil rather than a clean melt.
Stability & Degradation Mechanism
The instability of the free base is driven by the electron-rich nature of the 3-aminothiophene core. Unlike benzene analogs, the thiophene ring facilitates rapid oxidation.
Primary Degradation Pathway
-
Oxidation: The free amine is susceptible to air oxidation, leading to radical cation formation.
-
Dimerization: In the presence of trace moisture and CO₂ (from air), 3-aminothiophenes can form symmetric ureas or imine oligomers.
-
Acid Stabilization: Protonation of the amine (forming the HCl salt) deactivates the lone pair, preventing oxidation and arresting the degradation cascade.
Visualization: Synthesis & Stability Workflow
The following diagram illustrates why the salt is the "End State" for isolation, while the free base is only a "Transient State."
Figure 1: Synthesis and stability lifecycle. The free base is a high-risk node leading to degradation, whereas the salt provides a stable endpoint.
Experimental Protocols
A. Melting Point Determination (Salt Form)
Because the salt decomposes upon melting, standard open-capillary methods may yield variable results depending on the heating rate.
-
Preparation: Dry the sample in a vacuum desiccator (P₂O₅) for 2 hours to remove surface moisture.
-
Loading: Pack 2-3 mm of sample into a glass capillary. Seal the capillary under nitrogen if possible to prevent oxidation during heating.
-
Ramp: Heat rapidly to 100 °C, then ramp at 1-2 °C/min.
-
Observation: Watch for darkening (onset of decomposition) followed by liquefaction. The transition typically occurs >113 °C.
B. In-Situ Free Base Generation (For Reactions)
Do not isolate the free base. Instead, liberate it directly in the reaction vessel.
-
Suspend: Place the HCl salt (1.0 equiv) in the reaction solvent (e.g., DCM, DMF).
-
Neutralize: Add a tertiary base (e.g., Et₃N, DIPEA, 1.2–2.0 equiv) or an inorganic base (Cs₂CO₃) immediately before adding the electrophile.
-
Proceed: Execute the subsequent coupling (e.g., acylation, sulfocylation) immediately.
Decision Matrix: Which Form to Use?
Figure 2: Operational decision tree. Note that the Free Base is never the recommended starting point.
References
- Lim, J., et al. (2016). Pyrazolopyrimidine inhibitors of IRAK4 activity. Patent WO2016144846A1.
Sources
A Comparative Guide to the ¹³C NMR Spectroscopy of Substituted 3-Aminothiophenes for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the substituted 3-aminothiophene scaffold stands as a cornerstone for the development of novel therapeutic agents and functional organic materials. The nuanced structural variations within this class of heterocyclic compounds dictate their biological activity and physical properties. Consequently, the precise and unambiguous characterization of these molecules is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an indispensable tool for the structural elucidation of these vital compounds.
This guide provides an in-depth comparison of ¹³C NMR data for a range of substituted 3-aminothiophenes, offering field-proven insights into the causal relationships between substitution patterns and chemical shifts. By understanding these correlations, researchers can accelerate their discovery and development workflows, from reaction monitoring to the final structural confirmation of complex molecules.
The Decisive Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy offers a direct window into the carbon framework of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. For substituted 3-aminothiophenes, this technique allows for the definitive assignment of carbon atoms within the thiophene ring and any appended substituents. The electron-donating nature of the amino group at the C3 position, coupled with the electronic effects of other substituents, creates a unique and interpretable spectral fingerprint for each derivative.
This guide will delve into the specific chemical shift ranges for the carbons of the 3-aminothiophene core and analyze how these are perturbed by various substituents at different positions. This comparative analysis is designed to empower researchers to predict, interpret, and validate the structures of their target compounds with a higher degree of confidence.
Comparative Analysis of ¹³C NMR Chemical Shifts
The chemical shifts of the carbon atoms in the 3-aminothiophene ring are significantly influenced by the nature and position of substituents. The following table summarizes experimental ¹³C NMR data for a selection of substituted 3-aminothiophenes, providing a comparative framework for understanding these substituent effects. The data has been compiled from various authoritative sources and is presented to facilitate easy comparison.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Carbons (ppm) | Solvent |
| 3-Aminothiophene | 123.5 | 145.0 | 110.2 | 120.8 | - | CDCl₃ |
| Methyl 3-amino-2-thiophenecarboxylate | 93.0 | 165.7 | 120.3 | 129.5 | 50.8 (OCH₃), 164.2 (C=O) | CDCl₃ |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 102.4 | 162.1 | 131.2 | 125.3 | 14.8 (CH₃), 51.2 (OCH₃), 165.1 (C=O) | CDCl₃ |
| 3-Acetyl-2-amino-5-nitrothiophene[1] | 168.3 | 114.5 | 133.4 | 129.7 | 27.8 (CH₃), 194.2 (C=O) | DMSO-d₆ |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2] | 149.6 | 93.0 | 134.0 | 128.0 | 28.0 (CH₂), 115.0 (CN), 168.0 (C=O), Thiophene-substituent carbons | CDCl₃ |
Analysis of Substituent Effects:
-
Amino Group (C3): The amino group at the C3 position strongly shields this carbon, resulting in a downfield chemical shift, typically observed in the range of 145-166 ppm. The degree of shielding is influenced by the electronic nature of other substituents on the ring.
-
Substituents at C2: An electron-withdrawing group at the C2 position, such as a carboxylate or a cyano group, causes a significant upfield shift of the C2 signal and a downfield shift of the C3 signal. This is clearly observed in the comparison between 3-aminothiophene and methyl 3-amino-2-thiophenecarboxylate.
-
Substituents at C4 and C5: Substituents at the C4 and C5 positions also exert a noticeable influence on the chemical shifts of all ring carbons. For instance, a methyl group at C4 in methyl 3-amino-4-methylthiophene-2-carboxylate leads to a downfield shift of the C4 signal compared to its unsubstituted counterpart. A nitro group at C5, being strongly electron-withdrawing, significantly deshields the C5 carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹³C NMR data, a standardized experimental protocol is crucial. The following provides a detailed, step-by-step methodology for a representative substituted 3-aminothiophene.
Objective: To acquire a quantitative ¹³C NMR spectrum of a substituted 3-aminothiophene derivative.
Materials:
-
Substituted 3-aminothiophene sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the purified substituted 3-aminothiophene sample. The higher end of this range is preferable for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. Chloroform-d (CDCl₃) is a common choice for many organic compounds, while DMSO-d₆ is used for more polar substances.
-
Transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp and well-resolved peaks.
-
Set up a standard ¹³C{¹H} pulse sequence (proton-decoupled). This is the most common experiment for routine structural characterization, providing a spectrum with single lines for each unique carbon atom.
-
Key acquisition parameters to consider:
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons in the molecule (typically 0-220 ppm for organic compounds).
-
Acquisition Time (at): A longer acquisition time (e.g., 1-2 seconds) will result in better digital resolution.
-
Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the chemical shift scale. Typically, the residual solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative analysis is desired, keeping in mind that integrals in standard ¹³C NMR are not always directly proportional to the number of carbons due to varying relaxation times and NOE effects.
-
Visualization of Substituent Effects
The following diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) at various positions on the ¹³C NMR chemical shifts of the 3-aminothiophene ring carbons.
Caption: Influence of substituents on ¹³C NMR shifts of 3-aminothiophenes.
Conclusion and Future Outlook
This guide has provided a comparative overview of ¹³C NMR data for substituted 3-aminothiophenes, highlighting the significant influence of substituent effects on chemical shifts. The presented data and experimental protocol serve as a practical resource for researchers in the field, enabling more efficient and accurate structural characterization.
As the complexity of synthesized 3-aminothiophene derivatives continues to grow, the application of advanced NMR techniques, such as 2D NMR (HSQC, HMBC), will become increasingly important for unambiguous assignments. Furthermore, the integration of computational chemistry for the prediction of NMR spectra will undoubtedly play a more prominent role in complementing experimental data. By combining these powerful tools, the scientific community can continue to unlock the full potential of the 3-aminothiophene scaffold in the pursuit of scientific advancement.
References
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]
-
Gouda, M. A., Berghot, M. A., Emad Alden, G., & Khalil, A. E. G. M. (2021). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Journal of the Iranian Chemical Society, 18(10), 2549-2575. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 25, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Akhtar, W., Khan, S. A., & Asiri, A. M. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11495–11507. [Link]
Sources
Technical Comparison: Bioisosteric Utility of 4-Bromothiophen-3-amine vs. Bromoaniline
Executive Summary
In medicinal chemistry, the replacement of a phenyl ring with a heteroaromatic cycle ("scaffold hopping") is a strategic maneuver to alter physicochemical properties, patentability, and metabolic fate. This guide analyzes the bioisosteric replacement of 4-bromoaniline (or 3-bromoaniline) with 4-bromothiophen-3-amine .
While 4-bromoaniline is a standard fragment in early drug discovery, it carries significant liabilities regarding genotoxicity (Ames positive) and metabolic activation (quinone-imine formation). The thiophene analog, This compound , offers a distinct vector orientation, reduced basicity, and an altered metabolic profile, often mitigating aniline-associated toxicity while maintaining ligand-target binding fidelity.
Structural & Electronic Rationale
Geometric Divergence (Vector Analysis)
The transition from a six-membered benzene ring to a five-membered thiophene ring fundamentally alters the exit vectors of the substituents.
-
Bond Angles: The internal C-C-C angle of benzene is 120°. In thiophene, the C-S-C angle is compressed to ~92°, while the C-C-C angles are ~112°.
-
Substituent Projection: In this compound, the amine and bromine are on adjacent carbons (positions 3 and 4). This mimics an ortho-disubstituted benzene (e.g., 2-bromoaniline) or a specific sector of a meta-substituted system, rather than a perfect linear para-substitution.
Electronic Landscape
-
Electron Density: Thiophene is
-excessive (super-aromatic), making the ring more electron-rich than benzene. This increases the potential for cation- interactions with receptor residues. -
Sigma-Hole Bonding: The bromine atom on the thiophene ring exhibits a more pronounced "sigma-hole" (a region of positive electrostatic potential opposite the C-Br bond) compared to bromoaniline. This can enhance halogen bonding interactions with backbone carbonyls in the target protein.
Figure 1: Structural and functional consequences of replacing the phenyl core with a thiophene core.
Physicochemical Profile Comparison
The following data highlights the shift in properties when moving from the aniline to the aminothiophene scaffold.
| Parameter | 4-Bromoaniline | This compound | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.26 | ~2.80 - 3.10 | Increase: Thiophene is more lipophilic due to the sulfur atom. May require solubilizing groups elsewhere. |
| pKa (Conjugate Acid) | 3.9 - 4.0 | ~2.5 - 3.0 | Decrease: The amine is less basic due to the -I (inductive) effect of the sulfur and the specific resonance of the 5-membered ring. |
| H-Bond Donor (HBD) | 2 (NH₂) | 2 (NH₂) | Neutral: HBD count remains constant, but acidity of NH protons increases slightly. |
| Molecular Volume | ~108 ų | ~102 ų | Decrease: Thiophene is slightly more compact, potentially fitting into tighter pockets. |
| Aromaticity | High | Moderate | Modulation: Thiophene allows for different |
Key Insight: The reduced basicity of the aminothiophene means it is less likely to be protonated at physiological pH compared to aniline. This can improve membrane permeability (higher fraction of neutral species) but may reduce solubility in acidic media.
Metabolic Stability & Toxicity[1]
The Aniline Liability
Anilines are notorious "structural alerts" in drug discovery.
-
Mechanism: CYP450-mediated N-hydroxylation leads to the formation of hydroxylamines, which can further oxidize to nitroso compounds or reactive quinone-imines.
-
Consequence: These electrophiles can covalently bind to DNA (genotoxicity/Ames positive) or liver proteins (idiosyncratic hepatotoxicity).
The Thiophene Advantage
Replacing the phenyl ring with thiophene often mitigates the specific risk of quinone-imine formation.
-
Metabolic Route: Thiophenes are typically metabolized via S-oxidation (forming sulfoxides/sulfones) or epoxidation of the 4,5-double bond.
-
Blocking the Soft Spot: In This compound , the C4 position is blocked by Bromine. This sterically and electronically hinders the common metabolic attack at the equivalent "para" position, significantly enhancing metabolic stability compared to unsubstituted aminothiophenes.
-
Genotoxicity: While not universally safe, aminothiophenes generally show lower Ames positivity rates than their aniline analogs, provided the thiophene ring is not substituted with other specific toxophores (e.g., nitro groups).
Experimental Protocols
Critical Note on Stability: Free 3-aminothiophenes are inherently unstable and prone to decomposition (oxidative darkening) or tautomerization to imines. They should be stored as hydrochloride salts or N-protected forms (e.g., Boc-carbamates) until the final coupling step.
Protocol A: Synthesis of this compound (via Curtius Rearrangement)
Direct nitration/reduction routes are often low-yielding for this substitution pattern. The Curtius rearrangement is the industry standard for generating high-purity aminothiophenes.
Reagents: 4-Bromothiophene-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (
-
Activation: Dissolve 4-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add TEA (1.1 eq) and DPPA (1.1 eq).
-
Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Trapping: Add excess anhydrous
-BuOH (5.0 eq) and reflux for 12 hours to form the Boc-protected amine (tert-butyl (4-bromothiophen-3-yl)carbamate). -
Deprotection: Treat the isolated Boc-intermediate with 4M HCl in Dioxane at 0°C for 2 hours.
-
Isolation: Filter the resulting precipitate to obtain This compound hydrochloride as a stable, off-white solid.
Protocol B: Buchwald-Hartwig Cross-Coupling
Used to couple the aminothiophene core to a larger scaffold.
Reagents: this compound HCl, Aryl Halide (Ar-X),
-
Free Basing: It is recommended to use the HCl salt directly in the reaction vessel with an extra equivalent of base, rather than isolating the unstable free base.
-
Setup: In a glovebox, combine Aryl Halide (1.0 eq), Aminothiophene HCl (1.2 eq),
(5 mol%), Xantphos (10 mol%), and (3.0 eq) in degassed 1,4-Dioxane. -
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc). Thiophene amines can be "streaky" on silica; adding 1% TEA to the eluent is recommended.
Figure 2: Recommended synthetic route ensuring stability of the aminothiophene moiety.
References
-
Bioisosterism of Phenyl and Thiophene
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Source:
-
Metabolic Liabilities of Anilines
- Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Visualizing the Chemical Space of Reactive Metabolites." Chemical Research in Toxicology.
-
Source:
-
Synthesis of Aminothiophenes (Gewald & Curtius)
- Sabnis, R. W., et al. (1999). "2-Aminothiophenes: A Review." Journal of Heterocyclic Chemistry.
-
Source:
-
Thiophene Geometry and Properties
- Wex, B., et al. (2005). "Photochemical and Electronic Properties of Fused Ring Systems." Journal of Physical Chemistry A.
-
Source:
Safety Operating Guide
Guide to the Safe and Compliant Disposal of 4-Bromothiophen-3-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromothiophen-3-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a halogenated aromatic amine, this compound presents significant health and environmental risks that necessitate a rigorous and informed disposal protocol.[1][2][3] The procedures outlined below are designed to provide a self-validating system for researchers, scientists, and drug development professionals, grounding best practices in the fundamental chemical and toxicological properties of the substance.
Hazard Profile: Understanding the “Why” Behind the Protocol
Effective and safe disposal begins with a thorough understanding of the risks. This compound and structurally similar compounds are classified as hazardous for multiple reasons.[4][5] The presence of a bromine atom means it is a halogenated organic compound, which can generate toxic byproducts like hydrobromic acid (HBr) upon improper incineration.[6][7] Furthermore, as a primary aromatic amine, it poses potential health risks, including toxicity and carcinogenicity.[1][2][3]
A summary of the hazard classifications, based on data for analogous compounds, is presented below. Note that specific data for this compound may not be fully available, and therefore a conservative approach based on similar structures is warranted.
| Hazard Classification | Category | Associated Risk Statement | Rationale and Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 | H301: Toxic if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | The molecule can be readily absorbed into the body, interfering with critical biological processes. The amine group and the thiophene ring can exhibit systemic toxicity.[4][5] |
| Skin Corrosion/Irritation | Category 1 or 2 | H314: Causes severe skin burns and eye damageH315: Causes skin irritation | Aromatic amines can be irritating or corrosive to tissues upon direct contact.[8] |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damageH319: Causes serious eye irritation | Direct contact with the eyes can lead to severe irritation or irreversible damage.[4][8] |
| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Repeated exposure may lead to the development of an allergic response. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[8] |
| Aquatic Hazard (Acute & Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, the handler must be equipped with the appropriate PPE to mitigate the risks of exposure. The "fatal in contact with skin" classification necessitates stringent protective measures.
Required PPE and Safety Measures:
-
Ventilation: All handling and segregation of this compound waste must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][10]
-
Hand Protection: Use double-gloving. Wear nitrile gloves as a base layer with a heavy-duty, chemical-resistant glove (e.g., butyl rubber or Viton) as the outer layer. Immediately change gloves if contamination is suspected.[8][9]
-
Body Protection: A flame-retardant and chemical-resistant lab coat is mandatory. For handling larger quantities, a chemical-resistant apron or suit should be worn over the lab coat.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[8][9]
-
Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.
Waste Segregation and Management Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal method.[11][12] this compound waste must be treated as halogenated organic waste .
The following diagram outlines the decision-making process for segregating different forms of waste contaminated with this compound.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocol
This protocol details the procedure from the laboratory bench to collection by Environmental Health and Safety (EHS) or a licensed waste disposal contractor.
Step 1: Container Preparation
-
Obtain dedicated, correctly labeled waste containers from your institution's EHS department.[13][14] Containers should be clearly marked as "Halogenated Organic Waste" (for liquids or solids) and be made of a compatible material (e.g., HDPE or coated glass for liquids).[13]
-
Ensure the container label includes the full chemical name: "this compound" and any solvents present. Do not use abbreviations.
-
Inspect the container for any damage or leaks before use.
Step 2: Waste Transfer (Inside a Chemical Fume Hood)
-
For Solid Waste (Pure Compound/Residue): Carefully transfer the solid waste into the "Solid Halogenated Organic Waste" container using a dedicated spatula or scoop. Avoid creating dust.[10]
-
For Liquid Waste (Solutions): Using a funnel, carefully pour the liquid waste into the "Liquid Halogenated Organic Waste" container. Do not overfill; containers should not be filled beyond 90% capacity to allow for vapor expansion.[14]
-
For Contaminated Labware:
-
Rinse glassware with a small amount of an appropriate solvent (e.g., acetone, ethanol) and pour the rinsate into the liquid halogenated waste container.
-
Place the rinsed, empty glassware into a container for chemically contaminated glass.
-
Place contaminated consumables like paper towels, wipes, and gloves into the solid halogenated waste stream.
-
Needles and other sharps must be placed in a dedicated, puncture-proof sharps container labeled for chemical contamination.[13]
-
Step 3: Container Sealing and Storage
-
Securely close the waste container lid immediately after adding waste.[9][15]
-
Wipe the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the wipe in the solid halogenated waste container.
-
Store the sealed waste container in a designated, well-ventilated secondary containment bin or cabinet, away from incompatible materials like strong oxidizing agents.[9][11][16] The storage area should be clearly marked as a satellite accumulation area for hazardous waste.
Step 4: Final Disposal and Handover
-
Once the container is full (or after 6 months, depending on local regulations), arrange for pickup by your institution's EHS department or a licensed chemical waste disposal company.[13]
-
Complete all required waste disposal forms accurately, declaring all contents of the container.
-
The designated disposal route for halogenated organic waste is typically high-temperature incineration in a facility equipped with flue-gas scrubbers to neutralize the resulting HBr and prevent the formation of dioxins.[6][7] Never attempt to dispose of this chemical via sink drains or in regular trash.[17]
Emergency Procedures for Spills and Exposure
In the event of an accident during handling or disposal, immediate and correct action is crucial.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9][18]
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]
-
Small Spill (in fume hood):
-
Contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for halogenated solid waste.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the fume hood sash and shut down any ignition sources.
-
Contact your institution's emergency response team or EHS immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations. In the United States, this includes guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[19][20] Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws.
References
-
Disposal Guidance | I-WASTE DST | US EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Other Disposal Guidance | I-WASTE DST | US EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Proper disposal of chemicals . Source: Sciencemadness Wiki. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . Source: ACS Publications. [Link]
-
Chemical Waste Management Guide . Source: Technion - Israel Institute of Technology. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . Source: ACS Publications (Secondary Link). [Link]
-
Chemical Incompatibilities . Source: University of California, Berkeley. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . Source: ResearchGate. [Link]
-
Environmental Fact Sheet, Organobromine Production Wastes Final Rule . Source: U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich. [Link]
-
EPA Hazardous Waste Codes . Source: U.S. Environmental Protection Agency. [Link]
-
Incompatible Chemicals . Source: Utah State University EHS. [Link]
-
Chemical Incompatibility Table . Source: University of Nebraska-Lincoln. [Link]
-
Chemical Incompatibility Chart . Source: Princeton University EHS. [Link]
-
Occupational exposure to hazardous chemicals in laboratories . Source: Occupational Safety and Health Administration. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. ehs.msstate.edu [ehs.msstate.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. ethz.ch [ethz.ch]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. epa.gov [epa.gov]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
